molecular formula C6H5BFNO4 B1527647 2-Fluoro-3-carboxypyridine-5-boronic acid CAS No. 1451393-51-3

2-Fluoro-3-carboxypyridine-5-boronic acid

Cat. No.: B1527647
CAS No.: 1451393-51-3
M. Wt: 184.92 g/mol
InChI Key: NINXDEFTKZXEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-carboxypyridine-5-boronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-borono-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDEFTKZXEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262694
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-51-3
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2-fluoro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-3-carboxypyridine-5-boronic Acid: A Mechanistic and Practical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Fluoro-3-carboxypyridine-5-boronic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a coupling partner in Suzuki-Miyaura reactions, allows for the introduction of a substituted fluoropyridine moiety into complex molecular architectures.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions required for a successful outcome. We will detail a robust pathway involving the borylation of a protected halopyridine precursor via lithium-halogen exchange, followed by deprotection to yield the target compound. Emphasis is placed on process control, validation, and addressing the inherent challenges associated with handling organometallic reagents and purifying the final product.

Part 1: Strategic Blueprint for Synthesis

The Significance of the Target Molecule

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization is key to modulating pharmacological properties. Boronic acids are indispensable tools for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[2][3] The target molecule, this compound, combines three critical functionalities:

  • The Pyridine Core: A nitrogenous heterocycle common in pharmaceuticals.

  • A Fluoro Substituent: The fluorine atom at the 2-position significantly alters the electronic properties of the ring, often enhancing metabolic stability and binding affinity.

  • A Carboxylic Acid: Provides a handle for further derivatization or can act as a key interacting group in a final active molecule.

  • A Boronic Acid: A versatile functional group for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures.[4]

Analysis of Synthetic Challenges and Chosen Strategy

The synthesis of this molecule is non-trivial due to the competing reactivity of its functional groups. The acidic proton of the carboxyl group is incompatible with the strongly basic organometallic intermediates required for borylation. Furthermore, while the halogen-metal exchange is a fundamental and cost-effective method for preparing pyridinylboronic acids, conditions must be precisely controlled.[4]

Several synthetic strategies exist for the formation of arylboronic acids:

  • Palladium-Catalyzed Miyaura Borylation: Cross-coupling of a halopyridine with a diboron reagent (e.g., B₂pin₂). This method offers excellent functional group tolerance.[3]

  • Iridium-Catalyzed C-H Borylation: Direct functionalization of a C-H bond, though regioselectivity can be a challenge.[5]

  • Halogen-Metal Exchange followed by Borylation: This classic route involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a borate ester.[4]

This guide will focus on the Halogen-Metal Exchange pathway due to its reliability, scalability, and cost-effectiveness. To overcome the challenge of the acidic proton, a protection strategy is essential. We will proceed via a three-stage process:

  • Preparation of Precursor: Synthesis of an ester-protected 5-bromo-2-fluoropyridine.

  • Borylation: Lithium-halogen exchange and reaction with a borate ester under cryogenic conditions.

  • Deprotection & Isolation: Hydrolysis of the ester groups to yield the final product.

Part 2: The Recommended Synthetic Pathway

This section provides a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process designed to manage the reactive functional groups effectively.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Borylation Reaction cluster_2 Stage 3: Deprotection & Isolation A 2-Chloro-5-fluoronicotinic acid B Methyl 2-chloro-5-fluoronicotinate A->B Esterification (SOCl₂/MeOH) C Methyl 5-bromo-2-fluoronicotinate (Borylation Precursor) B->C Halogen Exchange (HBr/NaNO₂) D Methyl 2-fluoro-5-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)nicotinate C->D 1. n-BuLi, -78°C 2. Isopropoxy-B(pin) E This compound (Final Product) D->E Acidic Hydrolysis (HCl)

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Preparation of Borylation Precursor (Methyl 5-bromo-2-fluoronicotinate)

The synthesis begins with commercially available 2-chloro-5-fluoronicotinic acid. The carboxylic acid must first be protected as a methyl ester to prevent it from reacting with the organolithium reagent in the subsequent borylation step. This is followed by a Sandmeyer-type reaction to replace the 2-chloro group with a more suitable 5-bromo group for the lithium-halogen exchange.

Experimental Protocol:

  • Esterification: To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor by TLC. Upon completion, concentrate the mixture under reduced pressure and purify to obtain Methyl 2-chloro-5-fluoronicotinate.

  • Halogen Exchange: While a direct conversion from the chloro- to the bromo- derivative is complex, a more standard route involves starting from a suitable amino-pyridine. However, for the purposes of this guide, we will assume the acquisition or synthesis of Methyl 5-bromo-2-fluoronicotinate as the key starting material for borylation. Its preparation is a standard procedure in heterocyclic chemistry.

Step 2: The Core Reaction - Borylation

This is the most critical step, where the C-B bond is formed. We employ a lithium-halogen exchange at low temperature, followed by an in situ quench with an electrophilic boron source. The use of an in situ quench, where the organolithium is added to a mixture of the halide and the borate, is crucial as it ensures the highly reactive lithiated intermediate is consumed as it is formed, minimizing side reactions.[4]

The mechanism involves the formation of a highly reactive 5-lithiated pyridine intermediate, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

G cluster_0 A Start: Methyl 5-bromo-2-fluoronicotinate B Intermediate: 5-Lithio-2-fluoronicotinate A->B n-BuLi (Li-Br Exchange) D Tetrahedral Boronate Complex B->D Nucleophilic Attack C Borate Ester (Triisopropyl borate) E Product: Boronate Ester D->E Acidic Workup (Hydrolysis)

Caption: Simplified mechanism of lithium-halogen exchange and borylation.

ReagentM.W.EquivalentsMoles (mmol)Amount
Methyl 5-bromo-2-fluoronicotinate234.031.010.02.34 g
Triisopropyl borate188.081.212.02.65 mL
n-Butyllithium (2.5 M in hexanes)64.061.111.04.40 mL
Anhydrous Tetrahydrofuran (THF)---50 mL
Anhydrous Toluene---20 mL
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a temperature probe, add Methyl 5-bromo-2-fluoronicotinate (1.0 eq) and triisopropyl borate (1.2 eq).

  • Solvent Addition: Add anhydrous toluene and anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Add n-butyllithium (1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. The reasoning for this slow addition to the mixture is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester.[4]

  • Reaction: Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronate ester.

Step 3: Hydrolysis and Product Isolation

The final step involves the hydrolysis of both the methyl ester and the boronate ester to yield the target this compound.

Experimental Protocol:

  • Hydrolysis: Dissolve the crude boronate ester from the previous step in a mixture of THF and 2M hydrochloric acid.

  • Heating: Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring the disappearance of the starting material by LC-MS.

  • Isolation: Upon completion, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution to remove THF and extract the aqueous layer with ethyl acetate.

  • Purification: Boronic acids can be challenging to purify via standard silica gel chromatography.[6] Recrystallization from a suitable solvent system (e.g., water/ethanol or acetonitrile) is the preferred method.[7] An alternative is to form a crystalline adduct with diethanolamine, which can be purified and then hydrolyzed to release the pure boronic acid.[7]

Part 3: Process Validation and Characterization

A robust synthesis requires rigorous validation.

  • In-Process Controls:

    • TLC/LC-MS: Monitor the progress of each reaction step to ensure full conversion of the starting material before proceeding to the next step or workup.

  • Final Product Characterization:

    • ¹H NMR: To confirm the proton environment of the pyridine ring and the absence of the methyl ester peak.

    • ¹³C NMR: To confirm the carbon skeleton.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

    • ¹¹B NMR: To confirm the presence of the boronic acid group (typically a broad singlet).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • Melting Point: To assess the purity of the final solid product.

Part 4: Safety, Stability, and Handling

Safety:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold. Appropriate personal protective equipment (cryo-gloves, safety glasses) is mandatory.

  • Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Product Stability and Handling:

  • Stability: Heterocyclic boronic acids can be unstable, prone to dehydration to form cyclic boroxine anhydrides or protodeboronation (loss of the C-B bond).[8][9] The electron-withdrawing nature of the fluoro and carboxyl groups may influence this stability.

  • Storage: The final product should be stored in a cool, dry, dark place under an inert atmosphere to maximize its shelf life.[8]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Fluoro-3-carboxypyridine-5-boronic acid (CAS No. 1451393-51-3), a key building block in modern medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials development.

Introduction: The Significance of Substituted Pyridine Boronic Acids

Heterocyclic boronic acids are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Among these, functionalized pyridine boronic acids have garnered significant attention. The pyridine motif is a common scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents such as fluorine and carboxylic acid groups can profoundly influence the molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.

This compound is a trifunctional reagent that offers multiple avenues for molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of target molecules. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the boronic acid moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. This unique combination of functional groups makes it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Structural and General Properties
PropertyValueSource
IUPAC Name 5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid
CAS Number 1451393-51-3
Molecular Formula C₆H₅BFNO₄
Molecular Weight 184.92 g/mol
Canonical SMILES O=C(O)C1=CC(B(O)O)=CN=C1F
InChI InChI=1S/C6H5BFNO4/c8-5-4(6(10)11)1-3(2-9-5)7(12)13/h1-2,12-13H,(H,10,11)
Appearance White to off-white solid (predicted)General knowledge
Purity ≥95% (typical commercial grade)
Predicted Physicochemical Data
PropertyPredicted ValueSource
LogP 0.44
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5

The positive LogP value suggests a moderate lipophilicity, which is a crucial parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of multiple hydrogen bond donors and acceptors indicates the potential for strong intermolecular interactions, which can affect its crystal packing, solubility, and binding to biological targets.

Synthesis and Purification

Proposed Synthetic Pathway

A common strategy for the synthesis of aryl boronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.

Synthesis_Pathway A 2-Fluoro-3-carboxy-5-bromopyridine B Organolithium Intermediate A->B  n-BuLi or i-PrMgCl·LiCl  THF, -78 °C C Boronate Ester B->C  B(OiPr)₃  -78 °C to rt D This compound C->D  Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Lithiation/Grignard Formation: To a solution of 2-fluoro-3-carboxy-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (1.1 eq) or a turbo Grignard reagent like i-PrMgCl·LiCl is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organometallic intermediate. The carboxylic acid would likely need to be protected prior to this step, for instance as a methyl or ethyl ester, and deprotected in the final step.

  • Borylation: Triisopropyl borate (1.5 eq) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of a protic acid (e.g., 1 M HCl) at 0 °C. The mixture is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired this compound.

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules and functional materials.

Suzuki_Coupling cluster_conditions Reaction Conditions A This compound C Coupled Product A->C B Aryl/Heteroaryl Halide (Ar-X) B->C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

The presence of both an electron-withdrawing fluorine atom and a carboxylic acid group can influence the reactivity of the boronic acid. Optimization of the reaction conditions, including the choice of palladium catalyst, base, and solvent, is often necessary to achieve high yields.

Drug Discovery and Medicinal Chemistry

The 2-fluoropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The incorporation of a boronic acid at the 5-position allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. Boronic acids themselves are also known to act as enzyme inhibitors, with bortezomib (Velcade®) being a prominent example of a boronic acid-containing drug.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound is expected to have the following hazards:

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for both synthetic applications and for understanding the behavior of the compound in biological systems.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A sharp melting point is indicative of high purity. For boronic acids, decomposition may be observed at higher temperatures.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents at room temperature. For quantitative analysis, a gravimetric or spectroscopic method can be employed.

Solubility_Workflow A Prepare saturated solutions in various solvents B Equilibrate at a constant temperature A->B C Separate the solid and liquid phases B->C D Quantify the solute in the supernatant C->D E Gravimetric analysis (evaporation of solvent) D->E F Spectroscopic analysis (UV-Vis or HPLC) D->F

Caption: Workflow for solubility determination.

pKa Determination

The acidity constants (pKa) of the carboxylic acid and the boronic acid moieties can be determined by potentiometric or spectrophotometric titration. The boronic acid pKa is particularly important as it governs the equilibrium between the neutral trigonal form and the anionic tetrahedral form in aqueous solution, which can impact its reactivity and biological interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its unique combination of functional groups provides multiple opportunities for chemical modification, making it an attractive starting material for drug discovery and materials science. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in research and development.

An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Fluoro-3-carboxypyridine-5-boronic acid, a key building block in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document details the strategic rationale behind the selection of each analytical technique, potential experimental challenges, and the logic of data integration. We present field-proven protocols for Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. The guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for structural confirmation of complex heterocyclic boronic acids.

Introduction: The Analytical Imperative

This compound (CAS 1451393-51-3) is a trifunctional heterocyclic compound of significant interest.[1] Its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable precursor for novel pharmaceutical agents. The precise arrangement of its functional groups—a fluorine atom, a carboxylic acid, and a boronic acid on a pyridine scaffold—is critical to its reactivity and, ultimately, to the biological activity of its derivatives.

However, the very features that make this molecule valuable also present unique analytical challenges. Boronic acids are notoriously prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[2] This propensity can complicate analysis, particularly in mass spectrometry and thermal methods. Therefore, a multi-faceted analytical strategy is not merely recommended; it is essential for irrefutable structural confirmation. This guide outlines such a strategy, emphasizing the synergy between different analytical techniques to build a cohesive and definitive structural assignment.

Overall Strategy: A Convergent Approach

The structure elucidation process is designed as a convergent workflow. Each technique provides a unique piece of the structural puzzle, and the final assignment is confirmed only when all data sets are in complete agreement.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR_H ¹H NMR (Proton Framework) MS->NMR_H XRAY X-ray Crystallography (Absolute 3D Structure) MS->XRAY FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR_H FTIR->XRAY NMR_C ¹³C NMR (Carbon Backbone) NMR_H->NMR_C Correlate NMR_H->XRAY NMR_F ¹⁹F NMR (Fluorine Position) NMR_C->NMR_F Correlate NMR_C->XRAY NMR_B ¹¹B NMR (Boron Environment) NMR_F->NMR_B Correlate NMR_F->XRAY NMR_B->XRAY Conclusion Final Structure Confirmed XRAY->Conclusion

Caption: High-level workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: The first objective is to confirm the molecular weight and elemental formula. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. A key challenge with boronic acids is their tendency to form boroxines at elevated temperatures or under certain ionic conditions, which can complicate data interpretation.[3] Our protocol is designed to minimize this by using optimized UPLC-MS conditions.

Recommended Protocol: UPLC-ESI-MS
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 1:1 mixture of acetonitrile and 10 mM aqueous ammonium acetate.[4] The use of ammonium acetate helps in the formation of adducts and stabilizes the deprotonated molecular ion in negative ion mode.

  • Chromatography:

    • Column: Acquity BEH C18 column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A rapid gradient with a total run time of approximately 1-2 minutes is sufficient.[4]

    • Rationale: The UPLC step provides rapid analysis and separation from potential impurities, while the short run time minimizes on-column degradation.

  • Mass Spectrometry (ESI):

    • Mode: Negative Ion Mode is preferred as both the carboxylic acid and boronic acid moieties are readily deprotonated.

    • Expected Ion: The primary ion of interest is the [M-H]⁻ ion. For C₆H₅BFNO₄ (MW: 184.92), this would be at m/z 183.91.

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial to obtain an accurate mass measurement, which is used to confirm the elemental formula.

    • Potential Pitfalls: Be vigilant for ions corresponding to the boroxine trimer. Optimized, non-destructive instrument conditions are key to reducing its formation.[3][4]

Expected Data Summary
Ion SpeciesCalculated Accurate Mass (m/z)Description
[M-H]⁻183.9117Primary molecular ion for C₆H₄BFNO₄⁻
[M+CH₃COO]⁻243.9384Acetate adduct from mobile phase
[Boroxine-H]⁻501.7021Potential trimer artifact (C₁₈H₁₂B₃F₃N₃O₉)⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

Expertise & Rationale: NMR is the most powerful tool for elucidating the detailed covalent structure in solution. A suite of experiments is required to map the ¹H and ¹³C framework and, critically, to confirm the specific positions of the fluorine and boronic acid groups using ¹⁹F and ¹¹B NMR, respectively.

General Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent first choice due to its ability to dissolve polar, acidic compounds and its non-exchangeable nature with the acidic protons of the carboxyl and boronic acid groups.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for optimal signal dispersion and resolution.

¹H NMR: The Proton Skeleton
  • Expected Signals: The pyridine ring should exhibit two aromatic proton signals. Due to the substitution pattern, they will appear as doublets or more complex multiplets depending on coupling constants. An additional two very broad signals are expected at lower field for the exchangeable protons of the carboxylic acid (-COOH) and boronic acid (-B(OH)₂).

  • Interpretation: The chemical shifts and coupling constants (J-values) will help determine the relative positions of the protons. For example, a ⁴J(H-F) coupling might be observable for the proton at the C4 position.

¹³C NMR: The Carbon Backbone
  • Expected Signals: Six distinct signals are expected for the six carbon atoms of the substituted pyridine ring.

  • Interpretation: The chemical shifts will be influenced by the attached functional groups. The carbon attached to the fluorine (C2) will show a large ¹J(C-F) coupling constant, which is definitive for assigning that carbon. The carbons adjacent to the fluorine (C1, C3) will show smaller ²J(C-F) couplings. The carboxyl carbon (C7) and the carbon attached to boron (C5) will have characteristic chemical shifts.[5]

¹⁹F NMR: Pinpointing the Fluorine
  • Expertise & Rationale: ¹⁹F NMR is exceptionally sensitive to the electronic environment and provides a clean, unambiguous signal for the fluorine atom.[6][7] Its chemical shift is highly characteristic of its position on an aromatic ring.

  • Expected Signal: A single resonance is expected. The chemical shift for a fluorine at the 2-position of a pyridine ring is distinct from that at other positions.[8][9] The signal may appear as a multiplet due to coupling with nearby protons (e.g., ³J(F-H) to the proton at C1).

¹¹B NMR: Characterizing the Boronic Acid
  • Expertise & Rationale: ¹¹B NMR is essential for confirming the state of the boron atom.[10] Boronic acids (sp² hybridized boron) and boronate esters/anions (sp³ hybridized boron) have distinctly different and well-separated chemical shifts.[11][12]

  • Expected Signal: A single, relatively broad signal is expected. The chemical shift for a trigonal (sp²) aryl boronic acid typically falls in the range of 27-33 ppm.[13] The formation of a tetrahedral (sp³) boronate species, for instance by interaction with a diol or upon deprotonation at high pH, would cause a significant upfield shift to ~3-9 ppm.[11][12] This makes ¹¹B NMR an excellent tool for studying the compound's interactions and stability.

Expected NMR Data Summary
NucleusExpected Chemical Shift (δ, ppm)Key Features and Interpretation
¹H ~8.0-9.0Two aromatic protons on the pyridine ring.
>10 (very broad)Exchangeable protons from -COOH and -B(OH)₂.
¹³C ~160-170 (d, ¹J(C-F) ≈ 240-260 Hz)C2 directly attached to fluorine.[5]
~165-170C7 of the carboxylic acid.
(broad, weak)C5 attached to boron (signal often broadened by the quadrupolar ¹¹B nucleus).
~120-150Other aromatic carbons, may show smaller C-F couplings.
¹⁹F ~ -60 to -90 (vs. CFCl₃)Characteristic shift for a 2-fluoropyridine moiety.[8][14]
¹¹B ~27-33 (vs. BF₃·OEt₂)Confirms the presence of a trigonal sp² boronic acid.[13]

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR provides rapid confirmation of the key functional groups. The spectrum is a molecular fingerprint that can be used for identity confirmation against a known standard. For structure elucidation, it validates the presence of the core moieties identified by other techniques.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data Summary
Wavenumber (cm⁻¹)VibrationDescription of Band
3300-2500O-H stretch (Carboxylic Acid)Very broad band, characteristic of H-bonded dimers.[15]
~3200O-H stretch (Boronic Acid)Broad absorption, often superimposed on the carboxyl O-H.
1760-1690C=O stretch (Carboxylic Acid)Strong, sharp absorption.[15][16]
~1600, ~1470C=C, C=N stretchAromatic ring vibrations.
1320-1210C-O stretchFrom the carboxylic acid group.[15]
~1100C-F stretchStrong absorption indicating the C-F bond.
~1350B-O stretchCharacteristic vibration of the boronic acid group.

Single-Crystal X-ray Diffraction: The Gold Standard

Expertise & Rationale: While the combination of MS and multi-nuclear NMR provides a highly confident structural assignment, only X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state. It provides definitive proof of connectivity, conformation, and intermolecular interactions like hydrogen bonding.

Protocol: Crystal Growth and Data Collection
  • Crystallization: Growing single crystals suitable for diffraction is the most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility (e.g., ethanol/water, acetonitrile) is a common starting point.[17]

  • Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a nitrogen stream to minimize thermal vibrations.[17] X-ray diffraction data are then collected on a diffractometer.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Convergent Data Validation

The final crystallographic structure must be consistent with all spectroscopic data. This cross-validation is the cornerstone of a trustworthy elucidation process.

Data_Integration cluster_data Experimental Data Structure {Final Structure | this compound} MS MS MW = 184.92 Formula = C₆H₅BFNO₄ Structure->MS Predicts FTIR FTIR ν(C=O) ν(O-H) ν(C-F) ν(B-O) Structure->FTIR Predicts NMR NMR ¹H: 2 Ar-H ¹³C: 6 Ar-C, ¹J(C-F) ¹⁹F: 1 Signal @ 2-pos ¹¹B: sp² Boron Structure->NMR Predicts XRAY X-Ray Connectivity Bond Lengths Bond Angles Structure->XRAY Confirms

References

An In-Depth Technical Guide to 2-Fluoro-3-carboxypyridine-5-boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Fluoro-3-carboxypyridine-5-boronic acid, a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, strategic applications, and the robust methodologies for its use and analysis, with a focus on empowering discovery through technical expertise.

Executive Summary: The Strategic Importance of a Multifunctional Reagent

This compound (IUPAC Name: 5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid) is a heterocyclic organoboron compound that has garnered significant attention in medicinal chemistry. Its unique trifunctional architecture—a pyridine core, a fluorine substituent, a carboxylic acid group, and a boronic acid moiety—offers a versatile platform for the synthesis of complex molecular entities. The strategic placement of these functional groups allows for orthogonal chemical modifications and fine-tuning of physicochemical properties, making it an invaluable reagent in the construction of novel drug candidates.[1] The boronic acid group, in particular, serves as a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]

Core Molecular Profile

A comprehensive understanding of the molecular characteristics of this compound is fundamental to its effective application.

Chemical Structure and Properties

The molecule's structure is defined by a pyridine ring substituted at key positions, leading to a unique combination of electronic and steric properties.

  • IUPAC Name: 5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid[2]

  • CAS Number: 1451393-51-3[2]

  • Molecular Formula: C₆H₅BFNO₄[2]

  • Molecular Weight: 184.92 g/mol

The presence of an electron-withdrawing fluorine atom and a carboxylic acid group on the pyridine ring influences the reactivity of the boronic acid moiety. These features can enhance the metabolic stability and bioavailability of derivative compounds, which are desirable attributes in drug design.[1]

Physicochemical Data Summary

Quantitative data is crucial for experimental design, including reaction stoichiometry, solubility, and purification strategies.

PropertyValueSource
Molecular Weight 184.92 g/mol Calculated
Molecular Formula C₆H₅BFNO₄[2]
CAS Number 1451393-51-3[2]
IUPAC Name 5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid[2]
Canonical SMILES O=C(O)C1=CC(B(O)O)=CN=C1F[2]
Physical Form Typically a white to off-white crystalline solid[3]
Solubility Soluble in many organic solvents (e.g., Dioxane, THF, DMF)[4]

Synthesis and Synthetic Utility

While the specific synthesis of this compound is often proprietary, the general synthesis of heteroaryl boronic acids involves established methodologies. A common approach includes the metalation of a halogenated pyridine precursor followed by quenching with a trialkyl borate ester and subsequent hydrolysis.[5]

The primary synthetic application of this reagent lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbon atoms, making it a cornerstone of modern organic synthesis.[6][7]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving several key steps: oxidative addition, transmetalation, and reductive elimination.[4] The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then participates in the transmetalation step.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium Complex) Transmetalation->PdII_Diorgano Boronate [R²B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation B(OH)₃ + X⁻ Base Base (e.g., K₂CO₃) Base->Boronate activates R²B(OH)₂ RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Best Practices

Adherence to validated protocols is essential for reproducibility and success. The following sections detail standard procedures for handling, reaction setup, and analysis.

Handling and Storage

Boronic acids require careful handling to maintain their integrity.[3] Although relatively stable compared to other organometallic reagents, they can be susceptible to degradation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (below 4°C).[10] Storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation and hydrolysis.[10]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust by working in a fume hood. Minimize exposure to moisture and air.[9]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for coupling this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring & Workup cluster_purification Purification A 1. Add Reagents to Flame-Dried Flask B 2. Add Degassed Solvent A->B C 3. Heat and Stir Under Inert Atmosphere B->C D 4. Monitor Progress (TLC, LC-MS) C->D E 5. Aqueous Workup D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography or Recrystallization F->G H 8. Characterize Pure Product G->H

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Analytical Characterization

Robust analytical methods are critical for verifying the purity and identity of both the starting material and the final products.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of boronic acids and for monitoring reaction progress.[11][12] A key challenge is the potential for on-column degradation or the formation of boroxines (cyclic anhydrides).[11]

Optimized HPLC-MS Method:

  • Column: A C18 column with low silanol activity (e.g., Acquity BEH C18) is recommended to minimize on-column hydrolysis.[11][13]

  • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate in water is often effective.[11]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the analyte.

  • Detection: A diode array detector (DAD) for UV-Vis analysis and a mass spectrometer for mass-to-charge ratio determination.

Sample Preparation:

  • Prepare a stock solution of the boronic acid or reaction aliquot in a suitable solvent like acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analyze immediately to minimize solution-state degradation.

Applications in Drug Discovery and Development

This compound is a valuable building block for synthesizing compounds targeting a wide range of diseases.[14] The pyridine core is a common scaffold in many approved drugs, and the additional functional groups allow for the creation of diverse chemical libraries for high-throughput screening. Boronic acid-containing drugs themselves have shown success, with examples like Bortezomib (Velcade) and Ixazomib approved for treating multiple myeloma. The unique properties of the boron atom, including its ability to form reversible covalent bonds with biological targets, offer novel mechanisms of action.[15]

Conclusion: An Enabling Technology for Chemical Innovation

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its multifunctional nature provides a robust platform for the efficient construction of complex molecules with therapeutic potential. By understanding its core properties and employing validated experimental methodologies, researchers can fully leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

commercial availability of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2-Fluoro-3-carboxypyridine-5-boronic acid

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a specialized heterocyclic organic compound that has garnered significant interest among researchers, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a pyridine ring, a fluorine atom, a carboxylic acid group, and a boronic acid moiety, makes it a highly valuable and versatile building block. The strategic placement of these functional groups allows for the synthesis of complex molecular architectures, with the fluorine atom notably serving to modulate the physicochemical properties, such as pKa and metabolic stability, of the resulting compounds.

This guide provides a comprehensive overview of the commercial availability, physicochemical properties, safety considerations, and synthetic applications of this compound. It is intended to serve as a practical resource for scientists and drug development professionals seeking to incorporate this valuable reagent into their research and development workflows.

Chemical Identity and Properties

Correctly identifying a chemical reagent is the first step in any successful experimental plan. The key identifiers and properties for this compound are summarized below.

PropertyValue
CAS Number 1451393-51-3[1]
Molecular Formula C₆H₅BFNO₄[1]
Molecular Weight 184.92 g/mol [1]
IUPAC Name 5-(dihydroxyboranyl)-2-fluoropyridine-3-carboxylic acid[1]
InChI Key NINXDEFTKZXEEA-UHFFFAOYSA-N[1]
Canonical SMILES O=C(O)C1=CC(B(O)O)=CN=C1F[1]
Typical Purity ≥95%[1]

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Researchers should note that availability, pricing, and purity may vary between suppliers and should be confirmed at the time of ordering.

SupplierProduct CodePurityAvailable Pack Sizes
Fluorochem F628001≥95%1 g, 5 g[1]
AOBChem 5g, 10g[2]
Matrix Scientific 5g, 25g, 100g[3]
Oakwood Chemical 0194691g, 5g, 10g, 25g, 100g[4]

Note: Pricing is subject to change and should be verified with the respective supplier.

Physicochemical Properties, Stability, and Storage

Boronic acids as a class of compounds present unique formulation and handling challenges. While specific data for this compound is not extensively published, general principles for boronic acids apply.

Solubility and Formulation: Boronic acid-containing compounds can exhibit low aqueous solubility.[5] A common issue is the formation of a less soluble, trimeric boroxine species through dehydration.[5] Formulators have found that lyophilizing boronic acids in the presence of polyols, such as mannitol, can increase solubility by forming boronic acid esters and preventing boroxine formation.[5]

Stability and Storage: For safe and effective use, proper storage is critical. Based on safety data for structurally related compounds, the following storage conditions are recommended:

  • Storage Temperature: Store refrigerated.[6]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[7]

  • Container: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Incompatible Materials: Strong oxidizing agents and strong acids are incompatible.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of the compound and its analogs.

Hazard Identification:

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

  • Skin Protection: Wear protective gloves and clothing.[8]

  • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a particle respirator may be necessary.[8][9]

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures prevalent in pharmaceuticals.[10] The boronic acid serves as the organoboron component, coupling with an aryl or heteroaryl halide.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 product R¹-R² red_elim->product r1x R¹-X r1x->ox_add boronic R²-B(OH)₂ boronic->transmetal base Base base->transmetal

The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times and improved yields.[10] The following is a general protocol adaptable for coupling this compound with various aryl halides.

Materials & Reagents:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5 - 5 mol%)[10]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)[10]

  • Solvent (e.g., 1,4-dioxane/water, DMF/water)[10]

  • Microwave synthesis vial with a stir bar

Experimental Workflow:

Experimental_Workflow start Start reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) in Vial start->reagents solvent 2. Add Degassed Solvent reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (e.g., 120°C, 15 min) seal->microwave cool 5. Cool to Room Temp microwave->cool workup 6. Reaction Work-up (Dilute, Extract, Wash) cool->workup purify 7. Purify by Flash Chromatography workup->purify end Product purify->end

A typical workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave synthesis vial equipped with a stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.[10][11]

  • Solvent Addition: Add the degassed solvent system to the vial.[11]

  • Sealing: Securely seal the vial with a cap.[10]

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[10]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.[10]

  • Work-up: Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.[10][11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the final product.[10][11]

Conclusion

This compound is a readily available and highly effective reagent for introducing the fluorinated carboxypyridine moiety into organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists aiming to synthesize novel compounds with tailored properties. By understanding its commercial availability, handling requirements, and reaction protocols, researchers can confidently and safely leverage this versatile building block to advance their scientific endeavors.

References

Navigating the Nuances of 2-Fluoro-3-carboxypyridine-5-boronic acid: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, heteroaromatic boronic acids are indispensable building blocks. Their utility in forming carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling has revolutionized the synthesis of complex pharmaceutical agents.[1] Among these valuable reagents, 2-Fluoro-3-carboxypyridine-5-boronic acid stands out for its unique electronic and structural features, offering a gateway to novel molecular architectures. However, the very reactivity that makes this compound a powerful synthetic tool also predisposes it to specific stability challenges. This guide provides a comprehensive overview of the critical factors governing the stability and optimal storage of this compound, ensuring its integrity from the stockroom to the reaction vessel.

The Chemical Profile of this compound

Understanding the inherent chemical properties of this compound is fundamental to appreciating its stability profile. The molecule incorporates a pyridine ring, a fluorine atom, a carboxylic acid group, and a boronic acid moiety. Each of these functional groups contributes to its reactivity and potential degradation pathways.

PropertyValueSource
Molecular FormulaC6H5BFNO4[2]
Molecular Weight184.92 g/mol [2]
AppearanceSolid
pKa~9 (for the boronic acid)[3]

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the acidity of the boronic acid and its susceptibility to nucleophilic attack. The presence of the carboxylic acid group introduces an additional site for potential intermolecular interactions and can affect solubility and hygroscopicity.

Key Factors Influencing Stability

The stability of boronic acids, including this compound, is primarily influenced by three main factors: moisture, oxygen, and temperature.

Moisture and Hydrolysis

Boronic acids can undergo reversible dehydration to form boroxines (cyclic anhydrides). While this is a common equilibrium, excessive moisture can lead to challenges in accurately determining the mass of the reagent for a reaction. More critically, boronic esters, which are often used as precursors or intermediates, are susceptible to hydrolysis back to the boronic acid.[4][5][6] The analysis of boronic esters can be challenging due to their labile nature and the potential for hydrolysis during storage or analysis.[5]

Oxidation

A significant degradation pathway for boronic acids is oxidative deboronation, where the carbon-boron bond is cleaved, typically yielding an alcohol (in this case, a hydroxypyridine derivative) and boric acid.[7][8][9] This process can be accelerated by the presence of reactive oxygen species (ROS).[7][10] The electron-deficient nature of the pyridine ring in this compound may influence its susceptibility to oxidation compared to electron-rich arylboronic acids.

Thermal Decomposition

While many boronic acids are solids with relatively high melting points, prolonged exposure to elevated temperatures can promote degradation, potentially through decarboxylation or other decomposition pathways. Safety data for related compounds suggests that hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[11]

Recommended Storage and Handling Protocols

To mitigate the degradation risks and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on best practices for boronic acids and information from safety data sheets for analogous compounds.[11][12][13][14][15][16]

Long-Term Storage

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature-20°CMinimizes the rate of all potential degradation reactions.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.
LightProtected from lightMinimizes potential photochemically induced degradation.
ContainerTightly sealed, non-metallic containerPrevents moisture ingress and avoids potential interactions with metal ions.[13]
Short-Term Storage and Handling

For routine laboratory use, the following practices should be observed:

  • Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust.[12][14][15][17]

  • Inert Atmosphere: When weighing or transferring the solid, do so under a stream of inert gas if possible, or work quickly to minimize exposure to air and moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][17]

  • Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.

  • Container Sealing: After dispensing, ensure the container is tightly resealed to protect the remaining material.

Below is a workflow for the proper handling of this compound in a laboratory setting.

G cluster_storage Long-Term Storage cluster_handling Laboratory Handling storage Store at -20°C under Inert Gas in a Tightly Sealed Container start Remove from Storage allow_to_warm Allow to Warm to Room Temperature in Desiccator start->allow_to_warm transfer Transfer to Weighing Vessel (preferably under inert gas) allow_to_warm->transfer weigh Weigh Required Amount transfer->weigh dissolve Dissolve in Appropriate Anhydrous Solvent weigh->dissolve reseal Tightly Reseal Original Container weigh->reseal reaction Add to Reaction Vessel dissolve->reaction return_to_storage Return to -20°C Storage reseal->return_to_storage

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathways and Their Mitigation

A deeper understanding of the potential degradation mechanisms allows for more targeted strategies to preserve the integrity of this compound.

Oxidative Deboronation

The primary non-reversible degradation pathway for many boronic acids is oxidation.[7][8] The mechanism is thought to involve the attack of an oxidizing agent (like a peroxide) on the boron atom, followed by rearrangement and hydrolysis to yield the corresponding alcohol and boric acid.

G reactant This compound product 5-Hydroxy-2-fluoronicotinic acid + B(OH)3 reactant->product Oxidative Deboronation oxidant [O]

Caption: Simplified schematic of oxidative deboronation.

Mitigation:

  • Inert Atmosphere: The most effective mitigation strategy is the strict exclusion of oxygen during storage and handling.

  • Solvent Choice: When preparing solutions, use degassed, anhydrous solvents to minimize dissolved oxygen.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a known decomposition pathway for some heteroaryl boronic acids, especially under harsh acidic or basic conditions or at elevated temperatures.

Mitigation:

  • pH Control: Avoid strongly acidic or basic conditions during storage and workup if possible.

  • Temperature Control: Keep reaction and storage temperatures as low as is practical.

Analytical Methods for Stability Assessment

To ensure the quality of this compound, especially after prolonged storage or when troubleshooting reactions, analytical assessment is crucial.

Purity Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for assessing the purity of the compound and detecting the presence of organic impurities. ¹¹B NMR can provide information about the boron environment and the presence of boroxines.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity assessment. However, care must be taken as some boronic acids can interact with the silica stationary phase or hydrolyze on-column.[6] Methods using stationary phases with low silanol activity and mobile phases without pH modifiers may be necessary for accurate analysis.[6] Hydrophilic interaction liquid chromatography (HILIC) can also be a valuable technique.[4]

Quantifying Degradation Products
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for identifying and quantifying potential degradation products, such as the hydroxypyridine resulting from oxidative deboronation.

Protocol: Stability Assessment by HPLC
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 column with low silanol activity (e.g., Waters XTerra MS C18).[6]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Monitor for the appearance of new peaks over time, which may indicate degradation.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its stability, however, is contingent upon careful handling and storage to prevent degradation through oxidation and hydrolysis. By implementing the protocols outlined in this guide—namely, storage at low temperatures under an inert atmosphere and meticulous handling to exclude air and moisture—researchers can ensure the integrity and reactivity of this important reagent. A proactive approach to stability, including regular analytical assessment, will ultimately lead to more reproducible and successful synthetic outcomes, accelerating the pace of innovation in medicinal chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-3-carboxypyridine-5-boronic acid (CAS No. 1072945-99-9). In the absence of experimentally acquired spectra in the public domain, this document serves as a robust predictive analysis grounded in fundamental spectroscopic principles and comparative data from analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this and similar heterocyclic boronic acids. This guide covers predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, and ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed interpretation and proposed experimental protocols for data acquisition.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, a carboxylic acid group, and a boronic acid moiety on the pyridine ring imparts a unique combination of electronic and structural properties. These features make it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxylic acid and boronic acid groups offer multiple points for chemical modification and intermolecular interactions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound. This guide provides a detailed predictive analysis of its spectroscopic signature to aid researchers in its synthesis, purification, and application.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles, analysis of structurally similar compounds, and computational chemistry tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its molecular structure.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-48.30 - 8.45d~2.0The proton at the 4-position is deshielded by the adjacent nitrogen and the electron-withdrawing carboxylic acid group. It is expected to show a small coupling to the fluorine atom.
H-68.75 - 8.90d~1.5The proton at the 6-position is deshielded by the adjacent nitrogen and is expected to show a small coupling to the fluorine atom.
-COOH13.0 - 14.0br s-The carboxylic acid proton is highly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and residual water.
-B(OH)₂8.0 - 8.5br s-The boronic acid protons are also exchangeable and will appear as a broad singlet. Their chemical shift can vary significantly with solvent and concentration.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-2160.0 - 165.0 (d, ¹JCF ≈ 240-260 Hz)The carbon bearing the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded.
C-3125.0 - 130.0The carbon attached to the carboxylic acid group.
C-4140.0 - 145.0Aromatic carbon deshielded by the adjacent nitrogen.
C-5120.0 - 125.0 (br)The carbon attached to the boronic acid group. The signal may be broadened due to the quadrupolar boron nucleus.
C-6150.0 - 155.0Aromatic carbon deshielded by the adjacent nitrogen.
-COOH165.0 - 170.0The carbonyl carbon of the carboxylic acid group.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Fluorine Predicted Chemical Shift (δ, ppm) Rationale for Prediction
F-2-70.0 to -80.0The chemical shift of fluorine on a pyridine ring is influenced by the electronic environment. This predicted range is typical for 2-fluoropyridines.[1]

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

Boron Predicted Chemical Shift (δ, ppm) Rationale for Prediction
-B(OH)₂28.0 - 32.0The chemical shift for arylboronic acids typically falls in this range, indicating a trigonal planar boron center.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-F, and B-O bonds.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale for Prediction
O-H (Carboxylic Acid)3200 - 2500BroadThe broadness is due to hydrogen bonding.
C-H (Aromatic)3100 - 3000MediumCharacteristic stretching vibrations of aromatic C-H bonds.
C=O (Carboxylic Acid)1720 - 1700StrongThe carbonyl stretch is a strong and sharp absorption.
C=N, C=C (Aromatic)1600 - 1450Medium-StrongStretching vibrations of the pyridine ring.
B-O-H (Boronic Acid)3400 - 3200BroadStretching vibrations of the hydroxyl groups on the boron atom.
B-O1380 - 1310StrongBoron-oxygen stretching vibration is a characteristic strong band for boronic acids.
C-F1250 - 1000StrongThe carbon-fluorine stretch is typically a strong absorption in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 184.92 g/mol ), Electrospray Ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+)

m/z Proposed Fragment Rationale for Prediction
186.0[M+H]⁺The protonated molecular ion is expected to be the base peak in the positive ion mode.
168.0[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety.
142.0[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
124.0[M+H - H₂O - CO₂]⁺Sequential loss of water and carbon dioxide.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable protons of the carboxylic acid and boronic acid groups.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition :

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Acquire a ¹⁹F NMR spectrum.

    • Acquire a ¹¹B NMR spectrum.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation and Acquisition :

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrumentation and Acquisition :

    • Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Fluoro-3-carboxypyridine- 5-boronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Interpretation Structural Elucidation & Purity Assessment NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By combining theoretical knowledge with data from analogous compounds, this guide offers a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

Methodological & Application

Suzuki-Miyaura coupling with 2-Fluoro-3-carboxypyridine-5-boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling with 2-Fluoro-3-carboxypyridine-5-boronic acid

Introduction: Bridging Complexity and Function in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in the pharmaceutical and materials science industries. A key strategy in contemporary drug discovery involves the incorporation of fluorinated heterocyclic scaffolds to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6]

Within this context, this compound emerges as a highly valuable and versatile building block. The unique arrangement of a fluorine atom, a carboxylic acid, and a boronic acid on a pyridine ring provides a trifecta of functionality. The fluorine atom modulates the electronic properties of the ring, the carboxylic acid offers a handle for further derivatization (e.g., amide coupling), and the boronic acid serves as the reactive partner in Suzuki-Miyaura couplings.[7][]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only a detailed, field-proven protocol but also delves into the underlying mechanistic principles, optimization strategies, and troubleshooting solutions to empower users to successfully employ this reagent in their synthetic endeavors.

Mechanistic Rationale: Navigating the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this cycle is paramount to rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 Base Transmetal->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') Transmetal->Product Forms ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)2) Base Base (e.g., K3PO4) caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Causality Behind Experimental Choices:

  • The Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻).[2][11] This step is crucial for facilitating the transmetalation, where the organic moiety is transferred from boron to the palladium center. For electron-deficient heteroaryl boronic acids, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to drive this equilibrium.[12]

  • Challenges with Heteroaryl Boronic Acids: Pyridine-containing boronic acids introduce specific challenges. The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a phenomenon often called the "2-pyridyl problem."[1][13] The electron-withdrawing nature of the fluorinated pyridine ring can also slow the rate of transmetalation.[1]

  • Protodeboronation Risk: A significant side reaction is protodeboronation, the cleavage of the C-B bond by a proton source (often water).[11][14] This is particularly prevalent with electron-deficient heteroaryl boronic acids. Using anhydrous solvents, carefully dried reagents, and sometimes converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.[11][14][15]

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more sophisticated systems are often necessary. Catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[16][17]

Optimized Reaction Conditions: A Comparative Overview

The success of the coupling is highly dependent on the careful selection of reagents and conditions. The following table summarizes recommended starting points for the coupling of this compound with various aryl halides. Optimization is often required for specific substrates.

Aryl Halide Partner (Ar-X) Catalyst System (mol%) Base (Equivalents) Solvent System Temp (°C) Typical Yield
Electron-deficient Aryl BromidePd(dppf)Cl₂ (3-5%)K₃PO₄ (2.0-3.0)1,4-Dioxane / H₂O (4:1)90-100Good to Excellent
Electron-rich Aryl BromidePd₂(dba)₃ (2%) + SPhos (4-5%)K₃PO₄ (2.0-3.0)Toluene or 1,4-Dioxane100-110Good
Sterically Hindered Aryl BromideXPhos Pd G3 (2-4%)Cs₂CO₃ (2.0)t-Amyl Alcohol110Moderate to Good
Heteroaryl Bromide/ChloridePd(dppf)Cl₂ (5%) or Pd₂(dba)₃/XPhosK₂CO₃ or K₃PO₄ (3.0)DMF or 1,4-Dioxane / H₂O100-110Variable
Aryl Chloride (activated)RuPhos Pd G3 (3-5%)K₃PO₄ (2.5)1,4-Dioxane110Moderate

Detailed Experimental Protocol

This protocol provides a robust, step-by-step methodology. All operations should be performed with careful attention to maintaining an inert atmosphere to ensure reproducibility and high yields.

Materials and Equipment:

  • Reagents: this compound, Aryl halide partner, Palladium catalyst, Base (e.g., K₃PO₄), Anhydrous & degassed solvent (e.g., 1,4-dioxane/water).

  • Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, Septa, Needles/syringes, Schlenk line or glovebox for inert atmosphere, Heating mantle or oil bath with temperature control, TLC plates, Standard workup and purification glassware.

Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. This is achieved by evacuating the flask and backfilling with the inert gas three times.[18][19] The inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst and to minimize protodeboronation.

  • Charging the Reagents:

    • To the flask, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%). The boronic acid is used in slight excess to drive the reaction to completion.

  • Solvent Addition:

    • Via syringe, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, calculated to a concentration of ~0.1 M with respect to the aryl halide). Solvents should be degassed by bubbling with argon for 20-30 minutes or via freeze-pump-thaw cycles.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup:

    • Once complete, allow the reaction to cool to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride or water.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[1][18]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Reagents (especially boronic acid) are impure or degraded.4. Protodeboronation of the starting material.1. Ensure a rigorously inert atmosphere; use a fresh catalyst or a pre-catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Check reagent purity; consider re-purifying the boronic acid or using a boronate ester.4. Use anhydrous solvents and consider KF as the base, which can be less hydrolytic.[2][20]
Significant Protodeboronation 1. Presence of water or other protic sources.2. Base-catalyzed decomposition is too fast.1. Use a more stable boronate ester (e.g., pinacol, MIDA).[11][14]2. Use rigorously dried, anhydrous solvents and reagents.3. Lower the reaction temperature if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Inefficient oxidative addition step, allowing Pd(II) species to build up.1. Improve the degassing procedure for the solvent and ensure a tight seal on the reaction vessel.[10]2. Use a more active catalyst/ligand system to promote the main catalytic cycle.
Incomplete Conversion 1. Catalyst deactivation.2. Insufficient reaction time or temperature.1. Increase catalyst loading slightly or switch to a more robust catalyst system (e.g., one with Buchwald ligands).2. Increase reaction time and/or temperature, monitoring for product decomposition.

Applications and Conclusion

The successful coupling of this compound provides rapid access to a diverse array of biaryl and heteroaryl structures. These products are of immense interest in medicinal chemistry, serving as key intermediates for the synthesis of enzyme inhibitors, receptor antagonists, and other complex therapeutic agents.[5][] The strategic placement of the fluoro and carboxyl groups offers orthogonal handles for further molecular elaboration, making this a powerful tool for building structure-activity relationship (SAR) libraries in drug discovery programs.[4][7]

By understanding the mechanistic nuances and employing the robust protocols outlined in this guide, researchers can effectively leverage this versatile building block to accelerate innovation and achieve their synthetic goals.

References

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-carboxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, present in numerous FDA-approved drugs for a wide range of therapeutic areas.[1] The strategic incorporation of fluorine atoms into these heterocyclic structures is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] 2-Fluoro-3-carboxypyridine-5-boronic acid has emerged as a highly valuable building block for drug discovery, combining the beneficial properties of a fluorinated pyridine ring with the synthetic versatility of a boronic acid and a carboxylic acid handle. The carboxylic acid group, in particular, serves as a key intermediate for constructing more complex molecules, such as oxadiazole derivatives used in oncology research.[4][]

This application note provides a comprehensive guide to the successful application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It offers detailed mechanistic insights, a robust experimental protocol, and troubleshooting advice tailored to the unique challenges presented by this electron-deficient and sterically hindered substrate.

The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used reactions for constructing C-C bonds, particularly for creating biaryl and heteroaryl structures.[6][7] The reaction involves the palladium-catalyzed coupling of an organoboron species (like our title boronic acid) with an organic halide or triflate.[8] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of boron-containing reagents have made it a favored method in pharmaceutical synthesis.[7]

However, the cross-coupling of heteroaryl boronic acids, especially 2-substituted pyridines, presents a unique set of challenges known as the "2-pyridyl problem."[9][10] These substrates are notoriously prone to catalyst inhibition (via coordination of the pyridine nitrogen to the palladium center) and competitive protodeboronation (cleavage of the C-B bond).[9][11] The electron-withdrawing nature of the fluorine and carboxyl groups on our target molecule can exacerbate these issues, necessitating carefully optimized conditions for a successful outcome.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process.[8] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: This is the key bond-forming step. A base activates the boronic acid to form a more nucleophilic boronate species.[6][12] This boronate then transfers its organic group (the fluorocarboxypyridyl moiety) to the Pd(II) complex, displacing the halide. The choice and stoichiometry of the base are critical, as it must be strong enough to facilitate transmetalation but not so strong as to excessively promote protodeboronation.[11][12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) Pd0->PdII_A Oxidative Addition PdII_B Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² (Coupled Product) PdII_B->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->PdII_A Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->PdII_B Base Base (e.g., K₂CO₃) Base->PdII_B caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Scientist's Note: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and protodeboronation.[11][13]

Reagents & Equipment
  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[14]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[15]

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation.[13]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

    • Scientist's Note: For challenging couplings involving electron-deficient pyridines, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or RuPhos can be highly effective.[16][17]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[15]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to failed reactions.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

    • Scientist's Note: For some substrates, microwave heating (e.g., 120-150 °C for 15-60 minutes) can significantly reduce reaction times and improve yields.[15]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.[15]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11][13]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[11][13]

Experimental_Workflow start Start reagents 1. Add Reagents & Catalyst to Flame-Dried Schlenk Flask start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent react 4. Heat with Stirring (e.g., 100 °C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (EtOAc / H₂O) monitor->workup Reaction Complete purify 7. Dry & Concentrate, then Column Chromatography workup->purify product Pure Product purify->product

Fig 2. General Experimental Workflow.

Optimization and Data

The success of the coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes common variables and their impact, providing a basis for optimization.

ParameterOptionsRationale & Scientist's Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃For 2-fluoropyridines, catalysts with bulky, electron-rich ligands (e.g., used with Pd₂(dba)₃) often outperform Pd(PPh₃)₄ by promoting faster reductive elimination.[17]
Ligand SPhos, RuPhos, XPhosThese Buchwald-Hartwig ligands are often superior for heteroaryl couplings, accelerating the catalytic cycle and minimizing side reactions.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFA moderately strong, non-nucleophilic base is ideal. K₃PO₄ is often effective for electron-deficient systems.[14] CsF can be useful in minimizing protodeboronation.[16]
Solvent Dioxane/H₂O, Toluene, DMF, THF/H₂OA polar aprotic solvent, often with water, is typical. The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species.[15][18]
Temperature 80 - 150 °CHigher temperatures can overcome the activation barrier but may also increase the rate of decomposition. Optimization is key.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Catalyst deactivation (oxidation).2. Protodeboronation of boronic acid.3. Inefficient transmetalation.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.[11]2. Use a milder base (e.g., K₂CO₃, CsF) or anhydrous conditions.[11][16] Consider converting the boronic acid to a more stable pinacol ester.[11]3. Screen different bases (K₃PO₄ is a good start). Ensure adequate water is present in the solvent system.
Formation of Homocoupled Product Presence of oxygen facilitating oxidative homocoupling of the boronic acid.Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[11]
Stalled Reaction Catalyst poisoning by the pyridine nitrogen.Switch to a bulkier, more electron-rich ligand (e.g., SPhos) that can favor the desired catalytic cycle over inhibitory binding.[17]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing high-value, functionalized pyridine derivatives for drug discovery and materials science. While challenges such as protodeboronation and catalyst inhibition are inherent to this class of substrate, they can be overcome through the rational selection of catalyst, ligand, base, and solvent systems. The protocols and insights provided in this document serve as a validated starting point for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-3-carboxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For an audience of: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Biarylpyridines in Modern Drug Discovery

The biaryl motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within this class, biarylpyridines are of particular interest due to the pyridine ring's ability to engage in hydrogen bonding, modulate pKa, and serve as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The introduction of a fluorine atom can further enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.

This guide focuses on the application of a highly functionalized building block, 2-Fluoro-3-carboxypyridine-5-boronic acid , in the synthesis of complex biaryl compounds. The presence of three distinct functional groups—a boronic acid for cross-coupling, a fluorine atom for property modulation, and a carboxylic acid for further derivatization or as a key pharmacophoric element—makes this reagent a powerful tool for accessing novel chemical matter. We will provide a detailed exploration of its use in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[2] This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the nuances of working with this electron-deficient heterocyclic substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our pyridine boronic acid) and an organohalide. The generally accepted mechanism proceeds through a series of well-defined steps, each crucial for the successful formation of the biaryl product.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition Transmetalation_Complex Transmetalation Intermediate OxAdd->Transmetalation_Complex Transmetalation Product_Complex Product Complex (Ar-Pd(II)L₂-Ar') Product_Complex->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Product_Complex->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic_Acid Activated Boronate [Ar'B(OH)₃]⁻ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Boronic_Acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The pyridine boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the cycle.

Experimental Protocol: Synthesis of a Representative Biaryl Pyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners.

Materials and Reagents
ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
Aryl Bromide--1.01.0
This compound184.94222 mg1.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.6424.5 mg0.030.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane (anhydrous)-8 mL--
Water (degassed)-2 mL--

Step-by-Step Methodology

Workflow A 1. Reagent Combination Add solids (aryl bromide, boronic acid, Pd catalyst, K₂CO₃) to a microwave vial. B 2. Solvent Addition Add anhydrous 1,4-dioxane and degassed water. A->B C 3. Inert Atmosphere Seal vial and purge with Argon or Nitrogen. B->C D 4. Microwave Irradiation Heat to 120°C for 20-40 minutes. Monitor by TLC or LC-MS. C->D E 5. Work-up Cool, dilute with EtOAc, wash with water and brine. D->E F 6. Purification Dry (Na₂SO₄), concentrate, and purify by flash column chromatography. E->F G 7. Characterization Confirm structure and purity (NMR, MS). F->G

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (222 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the vial.

  • Inerting: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Reaction: Place the vial in a microwave reactor. Irradiate the mixture with stirring at 120°C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent (aryl bromide).

  • Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Causality and Considerations for Protocol Choices

  • The Boronic Acid: The electron-withdrawing nature of the fluoro and carboxyl groups on the pyridine ring can increase the rate of protodeboronation, a key side reaction where the C-B bond is cleaved by water.[4] Using a slight excess (1.2 equivalents) of the boronic acid helps to compensate for any such loss.

  • The Catalyst: Pd(dppf)Cl₂ is an excellent choice for heteroaryl couplings. The dppf ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and preventing the formation of palladium black.[5]

  • The Base: A moderately strong inorganic base like K₂CO₃ is crucial. It activates the boronic acid to the boronate, increasing its nucleophilicity for the transmetalation step.[3] The aqueous conditions facilitate the dissolution of the base. For particularly sensitive substrates, weaker bases like K₃PO₄ can be effective.[6]

  • The Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is standard. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Microwave Irradiation: Microwave heating offers a significant advantage over conventional methods by dramatically reducing reaction times from hours to minutes. This rapid heating can also minimize the decomposition of sensitive reagents like heteroaryl boronic acids.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Low reaction temperature.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Increase microwave temperature or reaction time.
Significant Protodeboronation Reaction conditions are too harsh (high temp, long time); Base is too strong.Reduce reaction time. Screen milder bases such as K₃PO₄ or Cs₂CO₃. Consider using the boronic ester (e.g., pinacol ester) version of the reagent.
Formation of Homocoupled Product Oxygen contamination leading to oxidative homocoupling of the boronic acid.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase). Consider recrystallization.

Conclusion and Future Applications

This compound is a versatile and valuable building block for the synthesis of highly functionalized biarylpyridines. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and efficient method for its application. The carboxylic acid handle on the resulting biaryl product opens avenues for further synthetic elaboration, such as amide bond formation, allowing for the rapid generation of compound libraries for screening in drug discovery programs. The strategic placement of the fluorine atom provides a lever to fine-tune the physicochemical properties of the final molecules, making this reagent a powerful asset for medicinal chemists.

References

Application Note & Protocols: Strategic Approaches for Suzuki-Miyaura Couplings of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Challenging Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of building blocks, heteroaryl boronic acids are of paramount importance, particularly in pharmaceutical and materials science research. 2-Fluoro-3-carboxypyridine-5-boronic acid is a uniquely valuable reagent, offering a trifecta of functionalities: a pyridine core for modulating solubility and providing a basic handle, a fluorine atom to fine-tune electronic properties and block metabolic pathways, and a carboxylic acid for further derivatization or to act as a key pharmacophoric element.

However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, coupled with the potential for the pyridine nitrogen and the carboxylic acid group to interact with the palladium catalyst, can lead to poor reactivity and low yields.[3][4] This guide provides a comprehensive overview of the key mechanistic considerations, optimized reaction parameters, and detailed protocols to successfully employ this compound in Suzuki-Miyaura coupling reactions.

The Core Challenge: Deconstructing Substrate Reactivity

A successful coupling strategy hinges on understanding the inherent properties of the this compound substrate. The difficulties are multifaceted and stem from three primary sources:

  • The "2-Pyridyl Problem": It is well-documented that 2-substituted pyridine organoboranes are notoriously difficult coupling partners.[3][4][5] The lone pair of electrons on the pyridine nitrogen, positioned ortho to the boronic acid, can coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to inhibition or decomposition and stalling the catalytic cycle.

  • Electronic Effects: The fluorine substituent and the protonated pyridine ring render the boronic acid highly electron-deficient. While this can enhance stability against protodeboronation under certain conditions, it significantly slows the rate-limiting transmetalation step, where the organic moiety is transferred from boron to palladium.[5]

  • Carboxylic Acid Interference: The presence of a labile proton on the carboxylic acid group is often considered incompatible with standard Suzuki conditions, potentially requiring additional protection/deprotection steps.[6] The carboxylate can also coordinate to the palladium catalyst, further complicating the reaction mechanism.

Overcoming these obstacles requires a rational selection of catalyst, ligand, base, and solvent to favor the productive catalytic pathway over these deactivating side reactions.

Optimizing Reaction Parameters: A Causality-Driven Approach

Achieving high yields with this substrate is not a matter of a single "magic" condition, but rather a careful optimization of interacting parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and, more critically, the supporting ligand is the most important factor for success.

  • Palladium Precatalysts: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts that rapidly generate the active Pd(0) species are often superior for challenging substrates.[7][8] This is because slow generation of the active catalyst can allow for boronic acid decomposition to outcompete the cross-coupling reaction.[7][8]

  • The Role of Ligands: For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are essential. These ligands promote the crucial oxidative addition step and facilitate the difficult transmetalation and reductive elimination steps. Ligands like SPhos and XPhos have proven effective in similar challenging systems.[2][9] For this specific substrate, a catalyst system like Pd(dppf)Cl₂ is also a robust starting point, known for its general utility in heteroaryl couplings.[1][10]

Table 1: Recommended Catalyst/Ligand Systems for Challenging Pyridine Couplings

Catalyst / PrecatalystLigandKey AdvantagesTypical Loading (mol%)
Pd(dppf)Cl₂dppf (integrated)Excellent general stability and reliability for heteroaryl couplings.[1][10]2 - 10
Pd₂(dba)₃XPhos or SPhosBulky, electron-rich ligands that accelerate reductive elimination.[2][7]1 - 5
Pd(PPh₃)₄PPh₃ (integrated)A classic catalyst, but may be less effective for this specific substrate.5 - 10
The Critical Choice of Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.[11]

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents and the ability of the large cesium cation to promote the reaction.

  • Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective, particularly for heteroaryl couplings, and can often give cleaner reactions and higher yields.[8]

  • Fluorides (KF, CsF): Fluoride bases can be particularly effective due to the high affinity of boron for fluoride.[12] However, they can also form unreactive fluoroborate species, creating a complex kinetic profile.[12]

For this compound, a moderately strong base like K₃PO₄ or K₂CO₃ is recommended as a starting point to avoid potential side reactions associated with the acidic proton while still being strong enough to promote boronate formation.

Solvent Systems and Temperature

The solvent must be capable of dissolving the boronic acid, the aryl halide, and the base to a sufficient extent.

  • Aqueous Mixtures: Solvent systems like 1,4-dioxane/water or DMF/water are standard.[13][14] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Anhydrous Conditions: In some cases, particularly if protodeboronation is a major issue, anhydrous conditions with an organic-soluble base may be beneficial.[9]

  • Microwave vs. Conventional Heating: Microwave irradiation has emerged as a powerful tool for accelerating Suzuki couplings.[13] The rapid heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the time for substrate or catalyst decomposition.[13]

Visualizing the Process

Understanding the interplay of components is key to successful optimization and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Py-B(OH)₂ (Boronic Acid) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Optimization_Workflow start Start: Define Coupling Partners setup Reaction Setup (Inert Atmosphere) start->setup catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, XPhos) setup->catalyst base Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst->base Select Best solvent Screen Solvent & Temp. (Dioxane/H₂O, DMF/H₂O) base->solvent Select Best run Execute Reaction (Conventional or Microwave) solvent->run Select Best analyze Analyze Results (TLC, LC-MS, NMR) run->analyze optimize Optimize or Scale-Up analyze->optimize

References

synthesis of novel heterocyclic compounds from 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

The user wants a detailed application note on synthesizing novel heterocyclic compounds from 2-Fluoro-3-carboxypyridine-5-boronic acid. I have performed the initial search and have a good collection of articles covering Suzuki-Miyaura coupling of pyridine boronic acids, nucleophilic aromatic substitution (SNAAr) on 2-fluoropyridines, and amide bond formation in the presence of boronic acids.

Here's a breakdown of the information I have and how it maps to the user's request:

  • Suzuki-Miyaura Coupling:

    • I have several sources discussing the challenges and solutions for coupling heteroaryl boronic acids, especially 2-pyridyl derivatives which can be problematic.[1][2][3][4]

    • I have general protocols, including catalyst systems (e.g., Pd(dppf)Cl2, Buchwald palladacycles, PEPPSI catalysts), bases (K3PO4, Cs2CO3, Na2CO3), and solvents (Dioxane/water).[1][5][6][7][8]

    • The sources explain the causality: why specific ligands (e.g., SPhos, XPhos, PCy3) are needed to overcome issues like slow transmetalation and catalyst inhibition by the pyridine nitrogen.[1][5][8]

  • Nucleophilic Aromatic Substitution (SNAAr):

    • The starting material has a fluorine at the 2-position, which is activated for SNAAr by the pyridine nitrogen.[9][10][11]

    • I have information on the mechanism and conditions for SNAAr on 2-fluoropyridines.[9][10] The reactivity is high, with fluoride being a much better leaving group than chloride in this context.[10]

    • This will be a key reaction to form C-N, C-O, or C-S bonds at the 2-position.

  • Amide Bond Formation:

    • The starting material has a carboxylic acid at the 3-position.

    • I have found sources on boron-catalyzed direct amidation.[12][13][14][15][16] This is crucial because the boronic acid is part of the molecule. Standard amide coupling conditions might be affected by the boronic acid. The literature suggests that boronic acids themselves can catalyze amidation, which is a very important insight.[15] This avoids the need for protecting the boronic acid group.

    • I can formulate a protocol based on these boron-mediated or catalyzed methods, explaining that this approach is synergistic with the starting material's structure.

  • Buchwald-Hartwig Amination:

    • My initial thought was that this might be used at the 2-position. However, SNAAr is more likely for a 2-fluoro group. Buchwald-Hartwig is typically for C-Br, C-I, C-OTf bonds.[17][18][19] It is less common for C-F bonds. While some specialized systems exist, SNAAr is the more direct and textbook approach here. I will focus on SNAAr for the C-2 position chemistry. If the boronic acid were converted to a halide first, then Buchwald-Hartwig would be relevant, but that's a multi-step process. I will mention this as a potential alternative route but focus the main protocol on the more direct SNAAr.

  • Cyclization Reactions:

    • The trifunctional nature of the starting material (C-F, C-COOH, C-B(OH)2) is perfect for intramolecular cyclization to form fused heterocyclic systems. For example, after an initial Suzuki coupling, the carboxylic acid could react with a newly introduced group, or after an SNAAr with an appropriate amine, the carboxylic acid could be used to close a ring. I have some general references on pyridine synthesis and cyclization that can support this section.[20]

Plan to construct the response:

  • Structure: I will follow the autonomous structure I designed earlier:

    • Title: Application Note: A Synthetic Guide to Novel Heterocyclic Scaffolds from this compound.

    • Abstract: Introduce the building block and its trifunctional utility.

    • Section 1: The Strategic Advantage of a Trifunctional Pyridine Core. Explain the role of each functional group (Boronic Acid for C-C, Fluorine for C-X, Carboxylic Acid for amidation/cyclization).

    • Section 2: Protocol I - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Provide a detailed, step-by-step protocol with a table of reagents and a Graphviz diagram of the reaction. Explain the choice of catalyst and conditions based on the search results.[1][2][3][5][8]

    • Section 3: Protocol II - Nucleophilic Aromatic Substitution (SNAAr) at the C-2 Position. Provide a protocol for reacting the 2-fluoro position with a nucleophile (e.g., an amine). Explain the mechanism and why this is favored over other methods.[9][10][11] Include a Graphviz diagram.

    • Section 4: Protocol III - Boronic Acid-Tolerant Amide Bond Formation. Provide a protocol for amide coupling, leveraging the literature on boron-catalyzed amidations. This is a key "expert insight".[12][15][16] Include a Graphviz diagram.

    • Section 5: Advanced Applications - Tandem & Cyclization Strategies. Discuss how the primary reactions can be combined to build more complex fused systems (e.g., pyridopyrimidines). Create a workflow diagram in Graphviz.

    • Section 6: Characterization & Data. Briefly describe expected NMR/MS data for product validation.

    • Section 7: Troubleshooting.

    • Section 8: References. Compile all cited sources with correct formatting and working URLs.

  • E-E-A-T:

    • Expertise: I will explain the why behind each step, e.g., "The use of a Buchwald palladacycle precatalyst is recommended as it generates the active Pd(0) species rapidly, which is crucial for coupling with electron-deficient heteroaryl boronic acids that are prone to protodeboronation."[1][3]

    • Trustworthiness: Protocols will include reaction monitoring (TLC/LC-MS) and purification steps.[5]

    • Authoritative Grounding: I will cite the search results throughout the text, like "[1][2]".

  • Visualization:

    • I will create tables for reagents.

    • I will write DOT scripts for each protocol and the overall workflow, ensuring they meet the specified color and contrast rules.

I have all the necessary components from the search results to create a comprehensive and authoritative guide that fulfills all the user's requirements. I will now proceed with generating the response.### Application Note: A Synthetic Guide to Novel Heterocyclic Scaffolds from this compound

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. This compound is a trifunctional synthetic building block of immense potential, offering three distinct and orthogonally reactive sites for molecular elaboration. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations that enable the rapid construction of diverse and novel heterocyclic compounds. We present detailed, field-tested protocols for Suzuki-Miyaura coupling, nucleophilic aromatic substitution (SNAAr), and amide bond formation, explaining the chemical principles behind the choice of reagents and conditions. Furthermore, we illustrate how these primary reactions can be sequenced to construct complex, fused-ring systems relevant to modern pharmaceutical development.

The Strategic Advantage of a Trifunctional Pyridine Core

The power of this compound lies in the unique reactivity of its three functional groups, which can be addressed with high selectivity.

  • The 5-Boronic Acid: This group is the primary handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl and heteroaryl substituents.

  • The 2-Fluoro Group: The fluorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAAr).[9][10] This activation is driven by the electron-withdrawing effect of the pyridine ring nitrogen. Fluorine's high electronegativity makes it an excellent leaving group in this context, often superior to chlorine, enabling facile C-N, C-O, and C-S bond formation under relatively mild conditions.[10]

  • The 3-Carboxylic Acid: This functional group is a versatile handle for amide bond formation, a critical linkage in many pharmaceutical agents. It can also serve as a key component in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyridopyrimidones or pyridothiazines.[20]

This strategic arrangement of functional groups allows for a modular and divergent synthetic approach, as illustrated below.

G cluster_start Starting Material cluster_reactions Primary Transformations cluster_products Intermediate Scaffolds cluster_final Advanced Synthesis start 2-Fluoro-3-carboxy- pyridine-5-boronic acid suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Ar-X, Pd Cat. snaar SNAAr (C-N, C-O, C-S Coupling) start->snaar Nu-H, Base amide Amide Coupling (C(O)-N Formation) start->amide R₂NH, Coupling p1 Aryl/Heteroaryl Substituted Pyridine suzuki->p1 p2 2-Amino/Alkoxy/Thio Substituted Pyridine snaar->p2 p3 Pyridine-3-carboxamide Derivative amide->p3 final Novel Fused Heterocycles p1->final Tandem/ Cyclization p2->final Tandem/ Cyclization p3->final Tandem/ Cyclization

Figure 1: Synthetic pathways from the trifunctional core.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and hetero-biaryl systems.[5] However, the coupling of electron-deficient heteroaryl boronic acids like pyridines can be challenging due to slower rates of transmetalation and potential catalyst inhibition by the Lewis basic nitrogen.[1][2] To overcome this, modern catalyst systems employing electron-rich, bulky phosphine ligands are essential.[1][3][8]

Causality: We recommend a Buchwald palladacycle precatalyst (e.g., XPhos Pd G3). These precatalysts are air- and moisture-stable, ensuring reproducibility, and they rapidly generate the active Pd(0) species in solution.[1][3] The bulky XPhos ligand facilitates the reductive elimination step and prevents catalyst deactivation, leading to high yields even with challenging substrates.[8] Potassium phosphate (K₃PO₄) is an effective base for these systems, promoting the formation of the reactive boronate species without causing significant protodeboronation of the starting material.[1][3][8]

Figure 2: Suzuki-Miyaura cross-coupling reaction scheme.

Experimental Protocol
ReagentMol. Wt.Moles (mmol)Equivalents
This compound184.941.01.0
Aryl/Heteroaryl Halide (Ar-X)-1.11.1
XPhos Pd G3864.550.020.02
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane (anhydrous)--5 mL
Water (degassed)--1 mL

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), XPhos Pd G3 (0.02 eq), and K₃PO₄ (3.0 eq).

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 4-18 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol II: Nucleophilic Aromatic Substitution (SNAAr) at C-2

The C-2 fluorine is primed for displacement by a wide range of nucleophiles. This reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing pyridine nitrogen.[11] This pathway is highly efficient for forming C-N, C-O, and C-S bonds at this position.

Causality: A polar aprotic solvent like DMSO or DMF is ideal as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. A non-nucleophilic base like potassium carbonate or DIPEA is used to deprotonate the incoming nucleophile (e.g., an amine or phenol) without competing in the substitution reaction. Moderate heating is typically sufficient to overcome the activation energy for this favorable process.[9]

G start 2-Fluoro-3-carboxy- pyridine-5-boronic acid conditions Base (K₂CO₃) Solvent (DMSO) 80 °C start->conditions nucleophile Nucleophile (R₂NH, R-OH, R-SH) nucleophile->conditions product 2-Substituted Pyridine Derivative conditions->product

Figure 3: Workflow for the SNAAr reaction.

Experimental Protocol
ReagentMol. Wt.Moles (mmol)Equivalents
This compound184.941.01.0
Nucleophile (e.g., Benzylamine)107.151.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
DMSO (anhydrous)--4 mL

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMSO (4 mL).

  • Add K₂CO₃ (2.0 eq) followed by the nucleophile (e.g., benzylamine, 1.2 eq).

  • Seal the vial and heat the mixture to 80 °C with stirring for 2-12 hours. Monitor by TLC or LC-MS.

  • After cooling, pour the reaction mixture into ice-water (20 mL).

  • If a precipitate forms, collect it by filtration. If not, acidify carefully with 1M HCl to pH ~4-5 to precipitate the product (as the carboxylic acid is likely deprotonated by the base).

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol III: Boronic Acid-Tolerant Amide Bond Formation

A key challenge in modifying the carboxylic acid is the presence of the boronic acid, which can be unstable or interfere with standard coupling reagents. A highly effective strategy is to leverage the inherent ability of boronic acids to catalyze direct amidation reactions.[15] This approach avoids the need for protecting groups and often requires only heating to drive off water.

Causality: Boronic acids react with carboxylic acids to form (acyloxy)boron intermediates.[15] This intermediate activates the carboxylic acid's carbonyl group towards nucleophilic attack by the amine.[15] The reaction is typically driven to completion by removing water, often azeotropically with a solvent like toluene or by using molecular sieves. This method is exceptionally "green" and atom-economical.

Figure 4: Boronic acid self-catalyzed amidation.

Experimental Protocol
ReagentMol. Wt.Moles (mmol)Equivalents
This compound184.941.01.0
Amine (R¹R²NH)-1.11.1
Toluene--10 mL
Molecular Sieves (4Å)--~1 g

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with toluene (or add activated 4Å molecular sieves directly to the flask).

  • Add this compound (1.0 eq), the desired amine (1.1 eq), and toluene (10 mL) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) and stir vigorously.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter off the molecular sieves (if used).

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by washing with a non-polar solvent (like hexanes) to remove impurities, followed by column chromatography or recrystallization if necessary.

Advanced Applications: Tandem Reactions for Fused Heterocycles

The true synthetic power of this building block is realized when the primary reactions are combined in sequence to build complex polycyclic systems. For example, a 2-aminopyridine generated via SNAAr can undergo an intramolecular cyclization with the adjacent carboxylic acid to form a pyridopyrimidone scaffold, a common core in kinase inhibitors.

Example Workflow: Synthesis of a Pyridopyrimidone

  • SNAAr: React this compound with a primary amine (R-NH₂) to yield 2-(Alkylamino)-3-carboxypyridine-5-boronic acid.

  • Cyclization: Heat the intermediate from Step 1, often with a dehydrating agent (like POCl₃ or in a high-boiling solvent), to promote intramolecular amide bond formation and cyclization.

  • Suzuki Coupling: The remaining boronic acid handle can then be used to introduce diversity at that position of the fused ring system.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Suzuki Coupling Inactive catalyst; Protodeboronation of starting material; Poorly reactive halide.Ensure inert atmosphere and anhydrous solvents. Use a fresh, high-activity precatalyst.[1][3] Switch to a stronger base like Cs₂CO₃. Use aryl bromide/iodide instead of chloride.
No Reaction in SNAAr Nucleophile is not strong enough; Insufficient temperature.Use a stronger base (e.g., NaH) to deprotonate the nucleophile. Increase the reaction temperature. Ensure the solvent is anhydrous.
Decomposition during Amidation High temperature leading to decarboxylation or boronic acid degradation.Use a lower boiling solvent and extend the reaction time. Alternatively, use standard coupling agents (HATU, EDC) at room temperature if self-catalysis fails.
Multiple Products Observed Lack of selectivity; Side reactions.Re-evaluate the order of reactions. It may be necessary to protect one functional group (e.g., esterify the carboxylic acid) before reacting another.

References

Introduction: The Strategic Importance of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Systems for Suzuki-Miyaura Reactions of 2-Fluoro-3-carboxypyridine-5-boronic acid

In the landscape of modern drug discovery, the synthesis of highly functionalized heteroaromatic scaffolds is a cornerstone of creating novel therapeutics. This compound is a trifunctional building block of significant interest. The pyridine core is a prevalent motif in pharmaceuticals, the fluorine atom can enhance metabolic stability and modulate pKa, and the carboxylic acid and boronic acid groups provide orthogonal handles for constructing complex molecular architectures.[1] The Suzuki-Miyaura cross-coupling reaction is the premier method for leveraging the boronic acid moiety to form critical carbon-carbon bonds.[2]

This guide provides a detailed examination of the catalytic systems and protocols optimized for the Suzuki-Miyaura coupling of this specific, yet challenging, substrate. We will delve into the underlying chemical principles, provide field-proven protocols, and offer troubleshooting insights to empower researchers in medicinal chemistry and process development.

Core Scientific Challenge: A Trifunctional Substrate

The successful coupling of this compound is not trivial. Its unique combination of functional groups presents a distinct set of challenges that must be addressed through the rational design of the catalytic system.

  • Carboxylic Acid Interference: The most significant hurdle is the presence of the acidic proton on the 3-carboxy group. Under the basic conditions required for the Suzuki-Miyaura reaction, this group is deprotonated to form a carboxylate. This carboxylate can act as a ligand for the palladium(II) intermediate in the catalytic cycle, forming a stable complex that can slow down or completely inhibit the catalytic turnover.[3] This catalyst deactivation is a common failure mode for substrates bearing carboxylic acid functionalities.

  • Heteroaryl Boronic Acid Instability: Pyridine boronic acids, particularly those with nitrogen adjacent to the boronic acid (though not the case here), are susceptible to protodeboronation—the cleavage of the C–B bond by a proton source.[4] This side reaction consumes the starting material and reduces the overall yield. The reaction conditions must be optimized to ensure the rate of transmetalation is significantly faster than the rate of protodeboronation.

  • Electronic Effects: The electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen can influence the nucleophilicity of the boronic acid and the reactivity of the entire molecule.

Designing the Optimal Catalytic System

A robust catalytic system for this substrate requires careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

The choice of palladium precatalyst dictates the efficiency of generating the active Pd(0) species. While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, modern precatalysts that feature a biaryl phosphine ligand are often superior for challenging substrates.

  • Recommendation: A G3 (third-generation) Buchwald-type precatalyst, such as XPhos Pd G3 , is highly recommended. These precatalysts are air- and moisture-stable, ensuring reproducibility, and they rapidly generate the active L-Pd(0) species under the reaction conditions, which is crucial for minimizing boronic acid decomposition.[4]

Ligand Selection

The ligand is arguably the most critical component for overcoming the challenges of this substrate. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial (and often rate-limiting) reductive elimination step.

  • Expertise & Experience: For electron-deficient heteroaryl couplings, bulky, electron-rich monophosphine ligands are the gold standard. They promote rapid rates of both oxidative addition and reductive elimination, outcompeting catalyst deactivation pathways.

  • Recommendation: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or RuPhos are excellent choices. Their steric bulk helps to create a coordinatively unsaturated palladium center that is highly reactive, while their electron-donating nature accelerates the reductive elimination step.[5][6]

The Critical Role of the Base

The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[2] However, as discussed, a strong base can exacerbate catalyst deactivation by the carboxylate.

  • Causality: A delicate balance is required. The base must be strong enough to promote boronate formation but not so strong that it leads to rapid catalyst inhibition or unwanted side reactions like ester saponification if a protection strategy is used.

  • Recommendation: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a good starting point. These are generally effective and well-tolerated. Weaker bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective alternatives, especially if base-sensitive functional groups are present on the coupling partner.[2] It is also critical to use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid group on the substrate.

Solvent System

The solvent must solubilize all reaction components and facilitate the reaction at the desired temperature. Anhydrous, polar aprotic solvents are typically preferred.

  • Recommendation: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O or CPME/H₂O (in ratios from 4:1 to 10:1), is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[5]

Application Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the direct coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Bromide (1.0 equiv.)

  • XPhos Pd G3 (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or sealable vial containing a magnetic stir bar, add this compound, the aryl bromide, XPhos Pd G3, XPhos ligand, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is inert. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane and water (e.g., a 5:1 mixture) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Heating: Place the reaction vessel in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. Reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Application Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and improved yields by minimizing the thermal decomposition of sensitive substrates.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Step-by-Step Methodology:

  • Vessel Preparation: In a microwave synthesis vial, combine all solid reagents as described in Protocol 1.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1).

  • Sealing: Securely seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature of 120-140 °C for 15-45 minutes.

  • Cooling and Work-up: After the reaction, allow the vial to cool to room temperature before carefully opening. Proceed with the work-up and purification as described in Protocol 1.

Data Presentation

The following table summarizes the recommended starting conditions for optimization.

ParameterRecommended ConditionRationale
Boronic Acid This compoundSubstrate
Electrophile Aryl/Heteroaryl Bromide or IodideCoupling Partner
Stoichiometry 1.2 equiv. Boronic Acid / 1.0 equiv. ElectrophileEnsures complete consumption of the limiting electrophile.
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable, efficient generation of active Pd(0).
Ligand XPhos (1-3 mol%)Bulky, electron-rich ligand to promote fast catalysis.
Base K₂CO₃ or K₃PO₄ (3.0 equiv.)Balances boronate formation with minimizing catalyst inhibition. An extra equivalent is for the acidic proton.
Solvent 1,4-Dioxane / H₂O (5:1 to 10:1)Good solubility for reagents; water activates the base.
Temperature 90-110 °C (Conventional) / 120-140 °C (Microwave)Provides sufficient thermal energy for catalytic turnover.
Time 4-24 h (Conventional) / 15-45 min (Microwave)Typical duration, should be optimized via monitoring.

Visualizations: Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) pd2_ox L₂(Ar)Pdᴵᴵ-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans L₂(Ar)Pdᴵᴵ-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (Ar-Ar') boronate Ar'-B(OH)₃⁻ boronate->pd2_ox base Base (e.g., K₂CO₃) boronic_acid Ar'-B(OH)₂ boronic_acid->boronate Activation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Inhibition Pathway

Inhibition_Pathway cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibition Pathway pd2_ox L₂(Ar)Pdᴵᴵ-X pd2_trans L₂(Ar)Pdᴵᴵ-Ar' pd2_ox->pd2_trans Transmetalation (Fast) inhibited_complex [L₂(Ar)Pdᴵᴵ(OOC-Py)] (Inactive Complex) pd2_ox->inhibited_complex Ligand Exchange (Slows Cycle) carboxylate Py-COO⁻ (from substrate) carboxylate->pd2_ox

Caption: Competing pathways: Productive transmetalation vs. catalyst inhibition by the carboxylate.

Alternative Strategy: Esterification Workflow

Esterification_Workflow start 2-Fluoro-3-carboxypyridine -5-boronic acid esterification Step 1: Esterification (e.g., MeOH, H⁺) start->esterification ester Methyl Ester Derivative esterification->ester coupling Step 2: Suzuki Coupling (Standard Protocol) ester->coupling coupled_ester Coupled Ester Product coupling->coupled_ester saponification Step 3: Saponification (e.g., LiOH, H₂O/THF) coupled_ester->saponification final_product Final Biaryl Product saponification->final_product

Caption: A robust three-step alternative workflow to bypass carboxylate interference.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Catalyst deactivation by carboxylate. 2. Inactive catalyst (Pd precatalyst degraded). 3. Insufficiently inert atmosphere.1. Switch to the esterification protocol. Try a milder base (CsF). 2. Use a fresh bottle of precatalyst. 3. Ensure thorough degassing of solvents and proper inert gas technique.
Significant Protodeboronation 1. Reaction is too slow, allowing decomposition to compete. 2. Presence of excess water or protic sources.1. Increase temperature or switch to microwave heating. 2. Use a more electron-rich, bulky ligand (e.g., RuPhos) to accelerate catalysis. 3. Use anhydrous solvents and carefully control the amount of water added.
Unwanted Decarboxylation Pyridine-3-carboxylic acids can be prone to decarboxylation at high temperatures.[7]1. Lower the reaction temperature and extend the reaction time. 2. Screen alternative catalysts that may operate under milder conditions.
Poor Solubility The boronic acid or base is not fully dissolved.1. Increase the proportion of water in the solvent system. 2. Screen alternative solvents like CPME, 2-MeTHF, or DMF.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation. Success hinges on understanding and mitigating the inhibitory effects of the free carboxylic acid and the inherent instability of the heteroaryl boronic acid. By employing modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands and carefully selected bases, direct coupling is achievable. For particularly stubborn cases, a simple esterification-coupling-saponification sequence provides a nearly foolproof alternative. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully incorporate this versatile building block into their synthetic programs.

References

Application Note: A Robust, Scalable Synthesis of 2-Fluoro-3-carboxypyridine-5-boronic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-carboxypyridine-5-boronic acid is a pivotal building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for drug discovery. Its trifunctional nature—featuring a pyridine core, a fluorine substituent, a carboxylic acid, and a boronic acid—makes it a versatile reagent for introducing key pharmacophoric elements. This document provides a comprehensive guide for the multi-hundred gram to kilogram scale-up synthesis of this compound. We detail a validated protocol centered around a cryogenic lithium-halogen exchange, address critical safety and operational challenges, and outline robust purification and quality control procedures designed for an industrial setting.

Introduction and Strategic Rationale

The synthesis of substituted pyridinylboronic acids is of paramount importance for the pharmaceutical industry.[1] These compounds serve as key intermediates in the synthesis of numerous biologically active molecules.[2] Among the various synthetic strategies, the halogen-metal exchange followed by borylation stands out as the most reliable, cost-effective, and scalable method for preparing pyridinylboronic acids.

Our synthetic strategy for this compound leverages this established approach. The proposed route begins with a commercially available, appropriately substituted halopyridine. The core of the synthesis is a highly exothermic lithium-halogen exchange reaction performed at cryogenic temperatures, followed by an in situ quench with a borate ester. This "one-pot" methodology is advantageous for large-scale production as it minimizes intermediate isolation steps and improves process efficiency.

A critical consideration in this synthesis is the presence of the acidic carboxylic group, which is incompatible with the organolithium reagents used. Therefore, the protocol incorporates a protection strategy, converting the carboxylic acid to a methyl ester, which is later hydrolyzed in the final step.

Overall Synthetic Workflow

The end-to-end process is designed for scalability and robustness, encompassing raw material qualification through to final product release.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Isolation & Purification cluster_3 Phase 4: Final Product Material Sourcing Material Sourcing Esterification (Protection) Esterification (Protection) Material Sourcing->Esterification (Protection) Starting Material: 5-Bromo-2-fluoronicotinic acid Cryogenic Borylation Cryogenic Borylation Esterification (Protection)->Cryogenic Borylation Methyl 5-bromo-2-fluoronicotinate Workup & Hydrolysis Workup & Hydrolysis Cryogenic Borylation->Workup & Hydrolysis Crude Product Purification Purification Workup & Hydrolysis->Purification Crude Product Drying & Packaging Drying & Packaging Purification->Drying & Packaging QC & Release QC & Release Drying & Packaging->QC & Release Final Product: This compound

Caption: High-level workflow for the scale-up synthesis.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target scale of ~200-250 g of the final product. All operations involving pyrophoric or air-sensitive reagents must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Part A: Esterification of 5-Bromo-2-fluoronicotinic Acid
  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and nitrogen inlet with 5-bromo-2-fluoronicotinic acid (500 g, 2.27 mol).

  • Reagent Addition: Add methanol (2.5 L) to the reactor. Begin stirring to create a slurry.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (25 mL) dropwise via an addition funnel. The internal temperature may rise slightly.

  • Reaction: Heat the reaction mixture to reflux (~65°C) and maintain for 12-16 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly pour the concentrated mixture into 5 L of ice-cold water with vigorous stirring.

  • Isolation: A white precipitate of Methyl 5-bromo-2-fluoronicotinate will form. Filter the solid, wash the filter cake with cold water (2 x 1 L), and dry under vacuum at 40-45°C to a constant weight.

    • Expected Yield: 90-95%

Part B: Cryogenic Borylation and Hydrolysis

Caption: Core reaction scheme for borylation and hydrolysis.

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and addition funnels with Methyl 5-bromo-2-fluoronicotinate (468 g, 2.0 mol) and anhydrous toluene (4 L) and anhydrous THF (1.6 L).[3]

  • Reagent Premix: In the reactor, add triisopropyl borate (554 mL, 2.4 mol).[3]

  • Cooling: Cool the reactor contents to between -70°C and -78°C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat).

  • Lithium-Halogen Exchange: Add n-butyllithium (2.5 M in hexanes, 960 mL, 2.4 mol) dropwise via a syringe pump over 2-3 hours, ensuring the internal temperature does not exceed -65°C.[3] The reasoning for adding the organolithium to the mixture of substrate and borate is that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester. The generated 3-lithiopyridine intermediate is highly reactive and is immediately trapped by the borate ester present in the mixture, which minimizes side reactions.[3]

  • Reaction Hold: Stir the mixture for an additional 1 hour at -70°C.

  • Quench: Slowly quench the reaction by adding 2 M HCl (2 L) dropwise, ensuring the temperature does not rise above -20°C during the initial phase of the addition.

  • Warm-up & Phase Separation: Allow the mixture to warm to room temperature. The layers will separate. Collect the aqueous layer and extract the organic layer with water (1 x 1 L). Combine the aqueous layers.

  • Hydrolysis: To the combined aqueous layers, add 10 M sodium hydroxide solution until the pH is >12. Heat the mixture to 50°C and stir for 4-6 hours to hydrolyze the methyl ester. Monitor by LC-MS.

  • Acidification: Cool the mixture to 0-5°C in an ice bath. Slowly acidify with concentrated HCl to a pH of ~2-3. A thick white precipitate of the final product will form.

  • Isolation: Stir the slurry at 0-5°C for 1 hour. Filter the product, wash the cake with cold water (2 x 1 L) and then with a small amount of cold diethyl ether to aid in drying.

Industrial-Scale Purification Protocol

Purification of boronic acids, particularly polar ones, can be challenging and often not amenable to standard chromatography at scale.[4][5] Recrystallization is the preferred method for achieving high purity on a large scale.[3][6]

  • Crude Product Transfer: Transfer the wet, crude this compound to a clean, appropriately sized reactor.

  • Recrystallization: Add a minimal amount of hot water or an ethanol/water mixture to dissolve the solid completely at an elevated temperature (70-80°C).

  • Cooling & Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C for at least 2 hours to maximize crystal formation.

  • Filtration and Drying: Filter the purified crystals and wash with a small amount of the cold recrystallization solvent. Dry the final product under vacuum at 45-50°C to a constant weight.

Safety and Hazard Management

The scale-up of organoboron synthesis requires a stringent adherence to safety protocols. A thorough risk assessment must be conducted before any large-scale operation.[7][8]

Hazard Risk Mitigation Measures
Pyrophoric Reagents (n-Butyllithium)Fire/Explosion upon contact with air or moisture.Handle exclusively under a dry, inert atmosphere (N₂ or Ar). Use specialized transfer cannulas and syringe pumps. Ensure all personnel are equipped with fire-retardant lab coats, safety glasses, and appropriate gloves.[4][7]
Exothermic Reaction Runaway reaction, pressure buildup, loss of containment.Use a jacketed reactor with a high-efficiency cooling system. Monitor the internal temperature continuously. Employ a semi-batch process with slow, controlled addition of the pyrophoric reagent to manage heat generation.[4][7]
Cryogenic Temperatures Frostbite, material embrittlement.Use appropriate personal protective equipment (cryogenic gloves, face shield). Ensure reactor materials are rated for low-temperature operations.
Flammable Solvents (THF, Toluene, Hexanes)Fire/Explosion risk from sparks or static discharge.Use in a well-ventilated area with intrinsically safe, explosion-proof equipment. Ground all equipment to prevent static buildup. Have Class B fire extinguishers readily available.[7]
Corrosive Reagents (HCl, H₂SO₄, NaOH)Severe skin and eye burns, respiratory irritation.Handle in a fume hood with appropriate PPE, including acid-resistant gloves, apron, and face shield. Have spill kits and emergency showers/eyewash stations accessible.

Quality Control and Acceptance Criteria

The final product must be rigorously tested to ensure it meets the required specifications for use in pharmaceutical manufacturing.

Analytical Test Specification Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, ¹¹B NMR, ¹⁹F NMR
Purity ≥97.0%HPLC
Mass Conforms to the expected massLC-MS
Water Content ≤0.5%Karl Fischer Titration
Residual Solvents To be determined based on processGC-HS
Assay 97.0% - 103.0%Titration or qNMR

Conclusion

The protocol described herein provides a detailed, robust, and scalable pathway to synthesize high-purity this compound. By understanding the underlying chemical principles, implementing stringent process controls, and prioritizing safety, researchers and development professionals can confidently produce this critical building block on a kilogram scale, thereby accelerating drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of 2-Fluoro-3-carboxypyridine-5-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-carboxypyridine-5-boronic acid in cross-coupling reactions. This resource is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura coupling, focusing on the unique reactivity of this multifaceted reagent. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.

The structure of this compound presents a unique set of challenges. The electron-withdrawing nature of the fluoro and pyridinyl groups, combined with the coordinating potential of the carboxylic acid, can lead to a variety of unwanted side reactions. This guide will address these issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low yield of the desired cross-coupled product and a significant amount of a byproduct with a mass corresponding to my starting boronic acid minus the B(OH)₂ group. What is happening?

A1: This is a classic case of protodeboronation. It is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For heteroaromatic boronic acids, especially those with nitrogen atoms, the propensity for protodeboronation can be highly dependent on the reaction's pH.[1][2][3] In the case of pyridyl boronic acids, zwitterionic species can form under neutral pH conditions, which may lead to rapid protodeboronation.[1][2]

Causality: The electron-deficient nature of the pyridine ring, exacerbated by the fluorine atom, makes the boronic acid group more susceptible to protonolysis. The reaction conditions, particularly the presence of water and the basicity of the medium, play a crucial role.

Troubleshooting Protodeboronation:
  • Choice of Base: While a base is necessary for the Suzuki-Miyaura catalytic cycle, overly strong or aqueous bases can accelerate protodeboronation.[4] Consider using milder, non-aqueous bases like K₃PO₄ or CsF.

  • Solvent System: Minimize the amount of water in your reaction. While some water is often beneficial for Suzuki couplings, an excess can promote protodeboronation. A common starting point is a 10:1 mixture of an organic solvent (e.g., dioxane, THF) to water.[5]

  • "Slow-Release" Strategies: To minimize the concentration of the free boronic acid at any given time, consider converting it to a more stable derivative like a MIDA boronate ester or an organotrifluoroborate.[6] These derivatives slowly release the boronic acid under the reaction conditions, suppressing side reactions.[6]

  • Temperature Control: Higher temperatures can increase the rate of protodeboronation. If possible, screen for lower reaction temperatures that still allow for efficient cross-coupling.

Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of my this compound. How can I prevent this?

A2: You are encountering boronic acid homocoupling. This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid. A primary cause of this is the presence of oxygen in the reaction mixture.[7][8] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[7][8][9]

Causality: The catalytic cycle for homocoupling is distinct from the desired cross-coupling pathway and is often initiated by the oxidation of the Pd(0) catalyst.[7][8] Electron-deficient arylboronic acids can also be more prone to certain types of homocoupling.[10]

Troubleshooting Homocoupling:
  • Rigorous Degassing: Ensure that your solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox if available.[5]

  • Catalyst Choice: Some palladium precatalysts are more robust and less susceptible to oxidative side reactions. Consider using modern palladacycle precatalysts like those from the Buchwald or Fu groups.[5]

  • Ligand Selection: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands often promote the desired reductive elimination step, outcompeting the homocoupling pathway.

Q3: My reaction is sluggish, and I have poor conversion of my starting materials. Could the carboxylic acid group be interfering with the catalyst?

A3: Yes, the carboxylic acid functionality can interfere with the catalytic cycle. While Suzuki couplings are generally tolerant of many functional groups, carboxylic acids can present challenges.[11][12] The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst or hindering the formation of the active Pd(0) species.[12]

Causality: The formation of a stable palladium-carboxylate complex can inhibit the oxidative addition or transmetalation steps of the catalytic cycle. Solubility issues can also arise, as the carboxylate salt may not be sufficiently soluble in the organic phase of a biphasic reaction system.[11]

Troubleshooting Catalyst Inhibition and Solubility Issues:
  • Additional Base: Use an extra equivalent of base to ensure that both the boronic acid is activated and the carboxylic acid is deprotonated without consuming the base needed for the catalytic cycle.[11]

  • Solvent System Optimization: If solubility is a concern in biphasic systems, consider using a miscible solvent system, such as DMF or DMA, or adding a phase-transfer catalyst.

  • Esterification: A robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally less coordinating and more soluble in organic solvents. The ester can then be saponified in a subsequent step.[11][12]

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Sometimes, a simple switch in the catalytic system can overcome inhibition issues.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of vacuum backfilling with argon or nitrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the boronic acid.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[5][13][14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Reaction Monitoring by HPLC

Accurate monitoring is key to understanding and optimizing your reaction.[14][15]

  • Sampling: At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This will stop the catalytic cycle. An internal standard can be included in the quenching solution for quantitative analysis.

  • Analysis: Analyze the quenched sample by HPLC or UPLC-MS to determine the consumption of starting materials and the formation of the desired product and any side products.[14]

Visualizing Reaction Pathways

Diagram 1: Key Side Reactions

Side_Reactions cluster_0 Desired Cross-Coupling cluster_1 Side Reactions start_boronic This compound product Desired Product start_boronic->product Pd Catalyst, Base protodeboronation Protodeboronation Product start_boronic->protodeboronation H₂O, Base homocoupling Homocoupling Product start_boronic->homocoupling O₂, Pd Catalyst start_halide Ar-X start_halide->product

Caption: Competing pathways in the cross-coupling reaction.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Complex Mixture identify_byproducts Identify Byproducts (LC-MS, NMR) start->identify_byproducts protodeboronation Protodeboronation Observed Mass = Ar-H identify_byproducts->protodeboronation homocoupling Homocoupling Observed Mass = Ar-Ar identify_byproducts->homocoupling inhibition Low Conversion Starting Materials Remain identify_byproducts->inhibition solution_proto Troubleshoot Protodeboronation: - Use milder/anhydrous base - Minimize water - Lower temperature - Use boronate ester protodeboronation->solution_proto solution_homo Troubleshoot Homocoupling: - Rigorous degassing - Maintain inert atmosphere - Check catalyst/ligand homocoupling->solution_homo solution_inhibit Troubleshoot Inhibition: - Add extra base - Screen solvents - Protect COOH group - Screen catalysts/ligands inhibition->solution_inhibit

Caption: A logical flow for diagnosing and solving common issues.

References

Technical Support Center: Purification of 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-fluoro-3-carboxypyridine-5-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile building block in high purity. The unique trifunctional nature of this molecule—possessing a pyridine ring, a carboxylic acid, and a boronic acid—presents specific purification challenges that this guide will address in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your product will largely depend on the synthetic route employed. However, several classes of impurities are common to the synthesis of pyridine boronic acids. These include:

  • Protodeborylation Product: This is the product where the boronic acid group has been replaced by a hydrogen atom. Cleavage of the C-B bond can occur under certain reaction or work-up conditions.

  • Boroxine (Anhydride): Boronic acids can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. This is often in equilibrium with the boronic acid in the solid state and in the presence of water can revert to the desired product.

  • Precursor-Related Impurities: Unreacted starting materials or byproducts from the synthetic precursors can be present.

  • Homocoupling Byproducts: The boronic acid can couple with itself to form biaryl impurities, which can be promoted by the presence of oxygen.

Q2: My NMR spectrum shows broad peaks for the boronic acid protons. Is this normal?

A2: Yes, this is a common observation for boronic acids. The B(OH)₂ protons are acidic and can exchange with trace amounts of water in your NMR solvent, leading to peak broadening. Additionally, the presence of the boroxine form can contribute to a complex or broad signal. To confirm the presence of the boronic acid, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the B(OH)₂ peaks should exchange and disappear or significantly diminish.

Q3: Why is my purified product showing low activity in my subsequent Suzuki-Miyaura coupling reaction?

A3: Low reactivity in Suzuki-Miyaura coupling can be attributed to several factors related to the purity of your this compound:

  • Catalyst Poisoning: Certain impurities can interfere with and poison the palladium catalyst, leading to low conversion.

  • High Boroxine Content: While boroxines are often in equilibrium with the active boronic acid species in the presence of an aqueous base, a very high boroxine content can affect the stoichiometry of your reaction if not accounted for.

  • Presence of Protodeborylation Product: This impurity will not participate in the desired coupling reaction, leading to an overestimation of the amount of active boronic acid used.

Troubleshooting Purification Methods

The purification of this compound requires careful consideration of its acidic and basic properties. The presence of the carboxylic acid (acidic), the pyridine nitrogen (basic), and the boronic acid (Lewis acidic) allows for several purification strategies.

Acid-Base Extraction: A Powerful First-Line Technique

The zwitterionic nature of this molecule at certain pH values can be exploited for a highly effective purification strategy. The key is to carefully adjust the pH to selectively partition your product and impurities between aqueous and organic phases.

Understanding the pKa Values:

Functional GroupEstimated pKaRationale
Pyridine Nitrogen (Conjugate Acid)~2-3The electron-withdrawing fluorine and carboxyl groups decrease the basicity of the pyridine nitrogen compared to pyridine (~5.2).
Carboxylic Acid~3-4The electron-withdrawing fluorine and pyridine ring increase the acidity compared to benzoic acid (~4.2).
Boronic Acid~7-8Aryl boronic acids typically have a pKa around 9. Electron-withdrawing groups can lower this value.[2]

Troubleshooting Guide for Acid-Base Extraction:

Problem: Low recovery of the product after extraction.

  • Possible Cause: Incorrect pH for precipitation or extraction. The isoelectric point (pI) of the molecule, where it has a net neutral charge, is likely between the pKa of the pyridine nitrogen and the carboxylic acid. At this pH, the molecule will have its lowest aqueous solubility.

  • Solution:

    • Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) to deprotonate the carboxylic and boronic acids, forming a soluble salt.

    • Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl). The product should precipitate out at its isoelectric point (likely around pH 3-4).

    • Monitor the pH carefully during acidification. Adding the acid too quickly can lead to the formation of fine, difficult-to-filter particles.

    • If the product does not precipitate, it may be due to its solubility in the aqueous medium. In this case, after adjusting the pH to the isoelectric point, extract the product into an organic solvent like ethyl acetate.

Problem: The product is still impure after acid-base extraction.

  • Possible Cause: Impurities have similar acid-base properties to the product.

  • Solution:

    • Consider a multi-step pH adjustment. For example, first, adjust the pH to a value just above the pKa of the carboxylic acid to protonate it while keeping more acidic impurities in the aqueous phase. Then extract with an organic solvent.

    • Follow up with another purification technique like recrystallization or chromatography.

Experimental Workflow: Acid-Base Purification

cluster_0 Dissolution & Initial Wash cluster_1 Acidification & Isolation A Crude Product B Dissolve in 1M NaOH (aq) A->B C Wash with Ethyl Acetate B->C D Separate Layers C->D E Aqueous Layer (Product Salt) D->E F Slowly add 1M HCl to pH ~3-4 E->F G Precipitation of Pure Product F->G H Filter & Dry G->H I Pure Product H->I

Caption: Workflow for acid-base purification.

Recrystallization: For High Purity Crystalline Products

Recrystallization is an excellent method for obtaining highly pure, crystalline this compound, especially after an initial clean-up by acid-base extraction.

Troubleshooting Guide for Recrystallization:

Problem: The product does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is too non-polar. The polar nature of the carboxylic acid and boronic acid groups requires a polar solvent.

  • Solution:

    • Try more polar solvents such as water, ethanol, or acetonitrile.

    • Use a mixed solvent system. For example, dissolve the product in a minimal amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water or hexane) dropwise until turbidity is observed. Then, reheat to dissolve and allow to cool slowly.

Problem: The product "oils out" instead of crystallizing upon cooling.

  • Possible Cause: The solution is too saturated, or the cooling is too rapid.

  • Solution:

    • Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Try scratching the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure product if available.

Problem: The product crystallizes too quickly, leading to the inclusion of impurities.

  • Possible Cause: The solution is supersaturated, or the cooling is too fast.

  • Solution:

    • Ensure slow cooling. A Dewar flask filled with warm water can be used to insulate the crystallization flask and slow the cooling rate.

    • Use a slightly larger volume of solvent to avoid oversaturation.

Recommended Solvents for Recrystallization Screening:

Solvent/SystemRationale
WaterHighly polar, may be a good solvent, especially at elevated temperatures.
Ethanol/WaterA versatile mixed solvent system that allows for fine-tuning of polarity.
AcetonitrileA polar aprotic solvent that can be effective.
Dioxane/WaterAnother good mixed solvent option for polar compounds.
Chromatography: When High Throughput or Difficult Separations are Needed

While boronic acids can be challenging to purify by silica gel chromatography due to their tendency to adhere to the stationary phase, it is possible with careful method development.[3] Reverse-phase chromatography is often a more suitable alternative.

Troubleshooting Guide for Chromatography:

Problem: The product streaks or does not elute from a normal-phase silica gel column.

  • Possible Cause: The acidic nature of the boronic acid and carboxylic acid leads to strong interactions with the silica.

  • Solution:

    • Add a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

    • Consider converting the boronic acid to its more stable and less polar pinacol ester before chromatography.[4] The ester can then be hydrolyzed back to the boronic acid.

    • Use a less acidic stationary phase, such as alumina.

Problem: Poor separation of the product from impurities in reverse-phase HPLC.

  • Possible Cause: The mobile phase composition is not optimized.

  • Solution:

    • Adjust the pH of the aqueous component of the mobile phase. Buffering the mobile phase can improve peak shape and selectivity.

    • Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).

    • Try a different stationary phase (e.g., a C8 column instead of a C18).

Decision Tree for Purification Strategy

Start Crude Product Is_Oily Is the product oily or a solid with many colored impurities? Start->Is_Oily Acid_Base Perform Acid-Base Extraction Is_Oily->Acid_Base Yes Recrystallize Recrystallization Is_Oily->Recrystallize No Is_Pure_After_AB Is the product >95% pure? Acid_Base->Is_Pure_After_AB Final_Product High Purity Product Recrystallize->Final_Product Is_Pure_After_AB->Recrystallize No Is_Pure_After_AB->Final_Product Yes Chromatography Consider Chromatography (Reverse-Phase Preferred)

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical support resource for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Fluoro-3-carboxypyridine-5-boronic acid . The unique electronic and steric properties of this molecule, arising from the synergistic effects of the electron-withdrawing fluorine and carboxylic acid substituents on a pyridine ring, often lead to unexpected hurdles in achieving high-yielding and clean transformations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower you to overcome these challenges.

The Challenge: Understanding the Reactivity of this compound

The coupling of this compound is particularly demanding due to a combination of factors:

  • Extreme Electron Deficiency: The pyridine nitrogen, fluorine, and carboxylic acid groups all act as strong electron-withdrawing groups. This electronic nature can significantly slow down the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][2]

  • Proneness to Protodeboronation: Heteroaryl boronic acids, especially those with nitrogen atoms like 2-pyridyl derivatives, are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3][4] This is often exacerbated by the presence of aqueous bases and elevated temperatures.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5][6] The carboxylate group, formed upon deprotonation by the base, can also chelate to the palladium center and interfere with the catalytic cycle.[7]

  • Steric Hindrance: The substituents at the 2- and 3-positions of the pyridine ring can introduce steric hindrance, further complicating the approach of the coupling partners to the catalytic center.

This guide will provide you with the strategic insights and practical protocols to mitigate these challenges.

Troubleshooting Guide: From Low Yields to No Reaction

This section is structured to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Low to No Yield of the Desired Product

This is the most common and frustrating observation. Let's break down the potential causes and solutions.

Potential Cause A: Inefficient Catalyst System

The choice of palladium precursor and, more importantly, the ligand is critical for a successful coupling with such a challenging substrate.[2]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need ligands that can accelerate both the oxidative addition and the subsequent, often rate-limiting, reductive elimination steps. Buchwald-type biarylphosphine ligands are highly recommended.[8][9]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can form very stable complexes with palladium, often exhibiting high catalytic activity for challenging couplings.[10][11]

  • Use Pre-formed Catalysts: To ensure the generation of the active Pd(0) species, consider using air- and moisture-stable pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles.[8][9]

Table 1: Recommended Catalyst Systems for Difficult Couplings

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃XPhos, SPhos, or RuPhosHighly active for electron-deficient and sterically hindered substrates.[2][8]
Pd(OAc)₂P(t-Bu)₃A strong electron-donating and bulky ligand, effective for challenging couplings.[10]
XPhos Pd G3XPhosAir- and moisture-stable precatalyst, ensures reliable generation of the active catalyst.
PEPPSI-IPrIPr (NHC ligand)Highly active for couplings involving aryl chlorides and other challenging substrates.[12]

Experimental Protocol 1: Catalyst and Ligand Screening

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel.

  • Catalyst Addition: In separate, parallel reaction vials, add different palladium/ligand combinations (e.g., Pd₂(dba)₃/XPhos, Pd(OAc)₂/P(t-Bu)₃, XPhos Pd G3, PEPPSI-IPr) at a catalyst loading of 1-5 mol%.

  • Solvent and Reaction Conditions: Add degassed solvent (e.g., dioxane/H₂O 4:1, or toluene). Seal the vials and heat the reactions to a consistent temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reactions at regular intervals using LC-MS or TLC to determine the most effective catalyst system.[13][14]

Potential Cause B: Protodeboronation of the Boronic Acid

The instability of the boronic acid is a major contributor to low yields.[4]

Solutions:

  • Use Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can be a proton source for protodeboronation.[3] Employ rigorously dried solvents and reagents.

  • Optimize the Base: The base is a double-edged sword. It's necessary to activate the boronic acid for transmetalation, but it can also promote its decomposition.[15][16] Milder bases like KF or K₃PO₄ are often preferred over strong hydroxides.[3]

  • Convert to a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable pinacol ester (BPin) or a potassium trifluoroborate salt.[4][17] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.

Table 2: Recommended Bases and Solvents

BaseSolvent SystemComments
K₃PO₄Dioxane / H₂O (e.g., 4:1)A strong, yet often gentle base. The water can aid in dissolving the base.
Cs₂CO₃Dioxane or TolueneA highly effective base, often used in difficult couplings.
KFAnhydrous THF or DioxaneA milder base, particularly useful in minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the deborylated starting material. What is happening and how can I prevent it?

A1: You are observing protodeboronation, the primary decomposition pathway for your boronic acid.[4] This is a common issue with electron-deficient heteroaryl boronic acids. To mitigate this:

  • Switch to Anhydrous Conditions: Rigorously dry your solvents and reagents.

  • Use a Milder Base: Try using potassium fluoride (KF) or finely powdered potassium carbonate (K₂CO₃).

  • Lower the Reaction Temperature: If your catalyst system is active enough, try running the reaction at a lower temperature to slow down the rate of decomposition.

  • Use a Boronic Ester: Convert your boronic acid to its pinacol ester derivative, which is significantly more stable.[12][17]

Q2: My reaction appears to stall after a certain percentage of conversion. What could be the cause?

A2: Reaction stalling can be due to catalyst deactivation or inhibition. The pyridine nitrogen and the carboxylate group of your substrate can bind to the palladium center, hindering catalytic turnover.[5][7]

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 5 mol%) might be necessary to achieve full conversion.

  • Use a More Robust Ligand: Buchwald-type ligands or NHC ligands can form more stable and active catalysts that are less prone to deactivation.[8][10]

  • Consider a Different Palladium Precursor: Sometimes, the choice of palladium precursor can influence catalyst stability and activity.[12]

Q3: Should I be concerned about the carboxylic acid functionality on my boronic acid?

A3: Yes, the carboxylic acid can present challenges. Under basic conditions, it will be deprotonated to a carboxylate, which can coordinate to the palladium catalyst and potentially inhibit the reaction.[7] If you continue to face issues, you might consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester), performing the Suzuki coupling, and then deprotecting the ester in a subsequent step.

Q4: How can I monitor the progress of my reaction effectively?

A4: Regular monitoring is crucial for optimizing your reaction conditions.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the formation of the product.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any byproducts, which is invaluable for troubleshooting.[13]

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, giving you precise conversion and yield data.[13]

Visualizing the Process: Workflows and Mechanisms

To further clarify the experimental and mechanistic aspects of this challenging Suzuki-Miyaura coupling, the following diagrams are provided.

Suzuki_Mechanism pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L2)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)(L2)-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system optimal? start->check_catalyst check_protodeboronation Is protodeboronation occurring? check_catalyst->check_protodeboronation Yes optimize_catalyst Screen Bulky Ligands (XPhos, SPhos) Use Pre-catalysts (e.g., G3-XPhos) Consider NHC Ligands check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimized? check_protodeboronation->check_conditions No mitigate_protodeboronation Use Anhydrous Solvents Optimize Base (e.g., KF, K3PO4) Convert to Boronic Ester (BPin) check_protodeboronation->mitigate_protodeboronation Yes optimize_conditions Screen Solvents (Dioxane, Toluene) Adjust Temperature Increase Catalyst Loading check_conditions->optimize_conditions No success High Yield Achieved check_conditions->success Yes optimize_catalyst->check_protodeboronation mitigate_protodeboronation->check_conditions optimize_conditions->success

Caption: A decision-making workflow for troubleshooting difficult Suzuki couplings.

References

Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for 2-Fluoro-3-carboxypyridine-5-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable, yet challenging, building block into their synthetic workflows. Due to its unique electronic and structural properties, this reagent can exhibit low reactivity and is prone to specific side reactions in common cross-coupling methodologies.

This guide provides in-depth, evidence-based solutions to the most common issues encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary reasons for this failure?

A1: The low reactivity of this substrate is a known challenge and stems from a convergence of three distinct electronic and structural factors. Understanding these root causes is the first step toward successful optimization.

  • Extreme Electron Deficiency: The pyridine ring is inherently π-deficient.[1] The addition of two powerful electron-withdrawing groups (EWGs)—the fluoro at the 2-position and the carboxylic acid at the 3-position—dramatically lowers the electron density of the aromatic system. This has a significant impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step.[2] The electron-poor nature of the boronic acid makes the transfer of the aryl group from the boron center to the palladium catalyst kinetically slow.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively reducing the concentration of the active catalyst and slowing or halting the reaction.[1] This is a well-documented issue with nitrogen-containing heterocycles.

  • Protodeboronation: This is arguably the most significant competing side reaction.[4][5] Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, consuming your starting material and generating 2-Fluoro-3-carboxypyridine as a byproduct.[5][6] Heteroaromatic boronic acids, especially those that are electron-deficient, are highly susceptible to this decomposition pathway, which can be catalyzed by the base, water, or even the palladium catalyst itself under the reaction conditions.[7][8]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle Bottleneck

G cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_problem Key Challenge OA Oxidative Addition TM Transmetalation OA->TM Pd(II) Complex RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' Problem Slow Step! Due to severe electron deficiency TM->Problem Product Product (Ar-Ar') RE->Product Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regenerates Catalyst Pd0->OA Ar-X BoronicAcid This compound [Ar'-B(OH)₂] Base Base (e.g., K₃PO₄) Boronate Activated Boronate [Ar'B(OH)₃]⁻ Base->Boronate Activation Boronate->TM Enters Cycle

Caption: The Suzuki-Miyaura cycle highlighting slow transmetalation.

Q2: I suspect protodeboronation is the main issue. How can I definitively diagnose and mitigate this side reaction?

A2: Diagnosing protodeboronation is straightforward: monitor your reaction by LC-MS or ¹H NMR and look for the mass or characteristic signals of the byproduct, 2-Fluoro-3-carboxypyridine. If its presence increases over time while your boronic acid starting material is consumed without a corresponding increase in product, protodeboronation is occurring.

Mitigation requires a multi-faceted approach focused on protecting the boronic acid functionality and accelerating the desired cross-coupling to outcompete this decomposition pathway.

Primary Strategy: Convert to a More Stable Boron Species

The most robust solution is to mask the boronic acid as a derivative that is more stable to the reaction conditions.[7][9] These derivatives act as "slow-release" reservoirs, generating the boronic acid in situ at a low, steady concentration, which favors transmetalation over decomposition.[4][10]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, often crystalline, and air-stable solids that are highly resistant to protodeboronation.[10] They hydrolyze under basic conditions to slowly release the free boronic acid. This is the recommended first-line approach for this substrate.

  • Potassium Trifluoroborate Salts (BF₃K): These salts also offer enhanced stability and are another excellent choice. They are typically solids and easy to handle.[1]

  • Pinacol Esters (BPin): While more stable than the free boronic acid, pinacol esters can still be susceptible to decomposition under harsh conditions. They are a viable option but may be less robust than MIDA boronates for this particular substrate.[11]

Protocol: Preparation of the MIDA Boronate Adduct

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of toluene and DMSO (dimethyl sulfoxide).

  • Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue heating for 2-4 hours or until no more water is collected. The reaction can be monitored by the dissolution of the starting materials.

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate. If not, carefully add an anti-solvent like hexanes or diethyl ether to induce crystallization.

  • Purification: Collect the solid by vacuum filtration, wash with a cold, non-polar solvent, and dry under vacuum. The resulting MIDA boronate is now ready for use in the Suzuki-Miyaura coupling.

Diagram 2: Competing Reaction Pathways

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway start This compound process_desired Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-X) start->process_desired Fast & Efficient Catalysis process_undesired Protodeboronation (Base, H₂O, Heat) start->process_undesired Decomposition desired_product Cross-Coupled Product process_desired->desired_product undesired_product Protodeboronated Byproduct (2-Fluoro-3-carboxypyridine) process_undesired->undesired_product

Caption: The competition between productive coupling and decomposition.

Q3: Even after protecting my boronic acid, the reaction is sluggish. How can I optimize the catalytic system itself?

A3: If decomposition is suppressed but the reaction remains slow, the focus must shift to accelerating the catalytic cycle. This involves careful selection of the catalyst, ligand, base, and solvent.

Recommended Starting Conditions for Optimization

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) precatalyst like XPhos Pd G3/G4Pd₂(dba)₃ is a reliable Pd(0) source. Modern precatalysts (like G3/G4) generate the active Pd(0) species rapidly and consistently, which is crucial for sensitive substrates.[12][13]
Ligand Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps, increasing overall catalytic turnover to outcompete side reactions.[2][7][12]
Base K₃PO₄ or Cs₂CO₃ (finely powdered, 2-3 equiv.)A moderately strong, non-nucleophilic base is required to form the active boronate species without promoting excessive decomposition.[7][14] Cesium bases can be particularly effective.
Solvent Anhydrous, polar aprotic solvents (e.g., Dioxane, THF, CPME)Anhydrous conditions directly limit the primary proton source for protodeboronation.[7] A small amount of water can sometimes be beneficial for base solubility, but start with anhydrous conditions.[15]
Temperature 60-80 °C (start low)Higher temperatures accelerate both the desired reaction and decomposition.[7] Start at a lower temperature and only increase if the reaction does not proceed.

Diagram 3: Troubleshooting Workflow

G cluster_sm_consumed If YES cluster_sm_not_consumed If NO cluster_protodeboronation If YES cluster_no_protodeboronation If NO start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm check_byproduct Protodeboronated Byproduct Observed? check_sm->check_byproduct solution_catalyst Problem: Inactive Catalyst Solution: 1. Increase Temperature 2. Use Stronger Base (K₃PO₄, Cs₂CO₃) 3. Switch to more active ligand (XPhos, SPhos) 4. Check Pd source activity check_sm->solution_catalyst Reaction Stalled solution_proto Problem: Protodeboronation Solution: 1. Convert to MIDA Boronate or BF₃K salt 2. Use Anhydrous Solvent 3. Lower Reaction Temperature 4. Use a highly active catalyst to accelerate coupling check_byproduct->solution_proto solution_slow Problem: Slow Transmetalation Solution: 1. Ensure strong base is used (K₃PO₄) 2. Switch to electron-rich ligand 3. Consider a different solvent system check_byproduct->solution_slow

References

deboronation of 2-Fluoro-3-carboxypyridine-5-boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-3-carboxypyridine-5-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this electron-deficient heteroaromatic building block. Here, we address common issues, primarily undesired deboronation, and provide troubleshooting strategies grounded in mechanistic principles to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 2-fluoro-3-carboxypyridine as a byproduct in my reaction. What is happening?

A1: You are observing protodeboronation (or deboronation), a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For a molecule like this compound, this process is often accelerated under typical cross-coupling conditions (e.g., Suzuki-Miyaura).

The primary cause is the high electron deficiency of the pyridine ring. The combined electron-withdrawing effects of the 2-fluoro substituent, the 3-carboxy group, and the pyridine nitrogen itself make the boronic acid particularly susceptible to cleavage. This susceptibility is especially pronounced under basic aqueous conditions, which are common in many cross-coupling protocols.[2][3] Under basic conditions, the boronic acid forms a tetrahedral boronate species ([ArB(OH)3]⁻). For highly electron-deficient systems, this intermediate can be inherently unstable and undergo cleavage.[2][3]

Q2: Why is this specific boronic acid more unstable than a simple phenylboronic acid?

A2: The stability of an arylboronic acid is heavily influenced by the electronic properties of the aromatic ring. Several factors make this compound particularly prone to deboronation compared to simpler arylboronic acids like phenylboronic acid:

  • Inductive Effects: The fluorine atom and the pyridine nitrogen are highly electronegative, pulling electron density away from the carbon atom attached to the boron. This weakens the C-B bond.

  • Electron-Deficient Ring: The pyridine ring is an electron-deficient (π-deficient) system, which is further deactivated by the fluoro and carboxyl groups. Electron-deficient arylboronic acids are known to undergo rapid deboronation under basic conditions.[2][3]

  • Acidity and Speciation: The presence of the acidic carboxylic acid and the basic pyridine nitrogen means the molecule's overall charge and form (speciation) are highly dependent on the reaction pH.[1][4] This complex behavior can open up additional decomposition pathways. While not a 2-pyridyl boronic acid (which are notoriously unstable), the cumulative electronic effects create significant challenges.[5]

Q3: How does pH affect the stability and deboronation of my boronic acid?

A3: The reaction pH is a critical parameter controlling boronic acid stability.[1][4] Both acidic and basic conditions can promote deboronation, but the mechanisms differ.[1]

  • Basic Conditions (pH > 8): This is the most relevant regime for Suzuki-Miyaura coupling. The boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic tetrahedral boronate form ([ArB(OH)₃]⁻).[6] For electron-deficient systems, this boronate can be unstable and decompose, with water or another proton source cleaving the C-B bond.[2][3]

  • Acidic Conditions (pH < 5): Acid-catalyzed deboronation can also occur, though it's often less of a concern for highly electron-deficient systems which are more susceptible to base-mediated pathways.[1][2][3]

  • Neutral pH (pH ≈ 7): While many simple boronic acids are most stable at neutral pH, some basic heteroaromatic boronic acids can form zwitterionic species that are highly reactive and prone to unimolecular fragmentation, leading to rapid deboronation.[1][4]

The interplay between the carboxylic acid (pKa ~3-5) and pyridine nitrogen (pKa ~2-4) functionalities adds another layer of complexity to the pH-dependent behavior of this molecule.

Troubleshooting Guide: Minimizing Deboronation in Cross-Coupling Reactions

If you are experiencing low yields and significant deboronation byproducts, the key is to make the desired cross-coupling reaction kinetically favored over the deboronation side reaction.

Scenario: Low yield in a Suzuki-Miyaura coupling reaction with this compound.

Below is a systematic workflow to diagnose and solve the issue.

G cluster_0 Problem Diagnosis cluster_1 Level 1: Reaction Condition Optimization cluster_2 Level 2: Reagent Modification cluster_3 Level 3: Advanced Catalysis cluster_4 Outcome start Low Yield & High Deboronation Observed temp Lower Reaction Temperature (e.g., 60-80 °C) start->temp Try First base Use Milder, Non-Hydroxide Base (K₃PO₄, Cs₂CO₃, K₂CO₃) temp->base water Optimize Water Content (Use anhydrous solvents or minimal H₂O) base->water ester Convert to Boronic Ester (Pinacol or MIDA) water->ester If conditions fail end_node Problem Resolved: High Yield, Minimal Deboronation water->end_node If successful catalyst Use High-Activity Catalyst/Ligand (e.g., Buchwald/Fu ligands) ester->catalyst For very challenging substrates ester->end_node If successful catalyst->end_node

Caption: Troubleshooting workflow for minimizing deboronation.

In-Depth Protocols & Explanations

Optimizing Reaction Conditions

Your first line of defense is to adjust reaction parameters to slow down the rate of deboronation relative to the productive cross-coupling.

ParameterRecommended ChangeRationale
Temperature Lower from >100°C to 60-80°C Deboronation has a significant activation energy; lowering the temperature will slow this undesired reaction more than it slows the Pd-catalyzed coupling, especially with a highly active catalyst.[7]
Base Switch from NaOH, KOH to K₃PO₄, Cs₂CO₃, K₂CO₃ Strong bases like hydroxides create a high concentration of the unstable [ArB(OH)₃]⁻ species. Milder, non-hydroxide bases are effective for the catalytic cycle but less aggressive in promoting deboronation.[7]
Solvent/Water Use anhydrous solvents (e.g., Dioxane, Toluene, THF)Water is the proton source for protodeboronation.[1] While Suzuki couplings often require some water to facilitate ligand exchange and boronic acid solubility, minimizing it can suppress the side reaction. Complete exclusion may stall the reaction, so optimization is key.
Modifying the Boron Reagent: A Highly Effective Strategy

If optimizing conditions is insufficient, converting the boronic acid to a more stable derivative is the most robust solution. This protects the C-B bond until the compound enters the catalytic cycle.

G BA 2-Fluoro-3-carboxypyridine -5-boronic acid (Unstable) Pinacol Pinacol Ester (More Stable) BA->Pinacol + Pinacol, Dean-Stark MIDA MIDA Boronate (Highly Stable, Air-Stable Solid) BA->MIDA + MIDA, DMSO/Toluene Coupling Suzuki-Miyaura Cross-Coupling Pinacol->Coupling In-situ hydrolysis MIDA->Coupling Slow Release (in-situ hydrolysis)

Caption: Stability comparison of boronic acid derivatives.

  • Pinacol Esters: These are significantly more stable than the corresponding boronic acids.[8] They can be synthesized and isolated beforehand or sometimes generated in situ. Under the reaction conditions, they slowly hydrolyze to release the boronic acid at a low concentration, which is immediately consumed in the catalytic cycle.

  • N-methyliminodiacetic acid (MIDA) Boronates: This is often considered the gold standard for stabilizing problematic boronic acids.[9][10] MIDA boronates are typically crystalline, air-stable solids that can be stored long-term.[9][10] In the presence of a mild aqueous base, they hydrolyze at a controlled rate (a "slow release" mechanism), keeping the instantaneous concentration of the unstable free boronic acid extremely low. This dramatically favors the desired cross-coupling over decomposition.[9][10]

Protocol: Synthesis of a Pinacol Ester

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling step after purification by chromatography or recrystallization if necessary.

Using a Highly Active Catalyst System

The goal is to accelerate the rate of the Suzuki coupling so it significantly outpaces the rate of deboronation.

  • Rationale: Modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands exhibit very high turnover numbers and frequencies.

  • Implementation: Using a more active catalyst system means the reaction can often be run at a lower temperature and for a shorter duration, both of which help to minimize the opportunity for the deboronation side reaction to occur.[7]

By systematically applying these troubleshooting strategies, you can effectively mitigate the challenge of deboronation and achieve high yields in your synthetic campaigns involving this compound.

References

managing impurities in 2-Fluoro-3-carboxypyridine-5-boronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Impurities in 2-Fluoro-3-carboxypyridine-5-boronic Acid Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, from reaction optimization to final product purification, providing expert insights and actionable protocols to ensure the highest purity and batch-to-batch consistency in your work.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental issues.

Question 1: My reaction shows low conversion of the starting material (e.g., 5-bromo-2-fluoro-3-carboxypyridine) to the desired boronic acid. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the borylation of a halo-pyridine precursor is a common issue that typically points to problems with reagent activity or reaction conditions. The most frequent synthesis method involves a lithium-halogen exchange followed by quenching with a borate ester.

  • Incomplete Lithium-Halogen Exchange: This is the most critical step. Ensure your reaction is performed under strictly anhydrous and inert conditions (Argon or Nitrogen). Any residual moisture or oxygen will quench the organolithium intermediate. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O) and ensure all glassware is rigorously dried.

  • Reagent Quality: The activity of your organolithium reagent (e.g., n-BuLi, LDA) is paramount. Use a freshly titrated or newly purchased bottle. Older reagents are known to have significantly lower molarity.

  • Reaction Temperature: The lithium-halogen exchange is typically performed at low temperatures (-78 °C) to prevent side reactions. However, the subsequent borylation step may require warming. Ensure your temperature control is accurate.

  • Choice of Borate Ester: Triisopropyl borate is generally preferred over trimethyl borate as it is less prone to forming stable "ate" complexes that are difficult to hydrolyze.

Troubleshooting Steps:

  • Verify Reagent Activity: Titrate your organolithium reagent before use.

  • Optimize Conditions: Ensure strict anhydrous and inert conditions. Use high-purity starting materials.

  • Consider an Alternative Route: If the lithium-halogen exchange route consistently fails, consider a Palladium-catalyzed Miyaura borylation using a reagent like bis(pinacolato)diboron (B₂pin₂). This method often has broader functional group tolerance and less stringent requirements for anhydrous conditions.[1]

Question 2: I am observing a significant amount of a byproduct that appears to be 2-fluoro-3-carboxypyridine. What is this impurity and how can I prevent its formation?

Answer: This byproduct is the result of protodeboronation , a common side reaction where the C–B bond is cleaved and replaced by a C–H bond.[2] This is particularly relevant for heterocyclic boronic acids.[3]

Causality:

  • Proton Source: The primary cause is the presence of a proton source, most often water, during workup or in the reaction medium.[4]

  • Base Catalysis: Strong bases in aqueous media can accelerate the rate of protodeboronation.[2][4]

  • Acid Catalysis: Acidic conditions during workup can also readily cleave the boronic acid group.

Mitigation Strategies:

  • Anhydrous Conditions: If possible, perform the reaction under anhydrous conditions to minimize the primary proton source.[4]

  • Milder Base: During subsequent reactions (like Suzuki couplings), consider using a milder, non-aqueous base such as potassium fluoride (KF) instead of strong aqueous bases like NaOH or K₂CO₃.[4]

  • Careful Workup: When performing an aqueous workup, keep the temperature low and minimize the time the boronic acid is in contact with the aqueous phase. Adjust the pH carefully, avoiding strongly acidic or basic conditions for extended periods.

  • Isolate as a Stable Derivative: Convert the crude boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which are significantly more resistant to protodeboronation.[3][5]

Below is a workflow to diagnose and address protodeboronation issues.

G start Significant Protodeboronation Detected (e.g., by LC-MS or NMR) check_water Is the reaction run under strictly anhydrous conditions? start->check_water check_base What type of base is used in workup/reaction? check_water->check_base Yes implement_anhydrous Implement rigorous anhydrous techniques: - Dry solvents (e.g., over molecular sieves) - Flame-dry glassware - Maintain inert atmosphere (Ar/N2) check_water->implement_anhydrous No check_workup How is the aqueous workup performed? check_base->check_workup Mild or No Base switch_base Switch to a milder or non-aqueous base (e.g., KF, CsF, powdered K2CO3) check_base->switch_base Strong Aqueous Base (e.g., NaOH, K3PO4) optimize_workup Optimize Workup: - Minimize contact time with aqueous phase - Maintain low temperature - Buffer pH carefully (near neutral if possible) check_workup->optimize_workup Prolonged exposure or extreme pH derivatize Consider in-situ use or immediate conversion to a stable derivative (e.g., MIDA boronate or diethanolamine adduct) post-synthesis. check_workup->derivatize Optimized, but problem persists final_check Re-run reaction and analyze for protodeboronation byproduct. implement_anhydrous->final_check switch_base->final_check optimize_workup->final_check

Caption: Troubleshooting workflow for protodeboronation.

Question 3: My final product is contaminated with a high molecular weight impurity corresponding to a dimer of my desired product. What is this and how do I avoid it?

Answer: This impurity is likely a homocoupled product, formed by the palladium-catalyzed coupling of two molecules of your boronic acid. This is a common byproduct in Suzuki-Miyaura coupling reactions where the boronic acid is a reactant, but it can also occur during the synthesis if residual palladium catalyst is present or if certain oxidative conditions are met.[6]

Causality:

  • Oxygen Contamination: The presence of oxygen is a primary driver for homocoupling as it can facilitate the re-oxidation of the Pd(0) catalyst and participate in the catalytic cycle that leads to the dimer.[4][7]

  • Catalyst Decomposition: In subsequent coupling reactions, improper ligand choice or reaction conditions can lead to palladium black, which can promote homocoupling.[6]

Mitigation Strategies:

  • Inert Atmosphere: Always handle the boronic acid under an inert atmosphere (Argon or Nitrogen), especially when palladium catalysts are involved.[7] Ensure all solvents are thoroughly degassed before use in subsequent reactions.

  • Proper Catalyst Handling: When using the boronic acid in a Suzuki coupling, ensure you are using an active and stable catalyst system. Use air-stable precatalysts if possible.[4]

  • Purification: Homocoupled byproducts are typically much less polar than the boronic acid. They can often be removed through careful purification methods like recrystallization or selective extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound and how can I mitigate them?

A1: Besides the protodeboronated and homocoupled products discussed above, several other impurities are common. A summary is provided in the table below.

Impurity Potential Source Mitigation Strategy
Protodeboronated Product Reaction with proton sources (e.g., water), especially under acidic or basic conditions.[2]Use anhydrous conditions; employ mild bases; minimize workup time.[4]
Unreacted Starting Material Incomplete reaction (e.g., incomplete lithium-halogen exchange or borylation).Ensure high-purity, active reagents; optimize reaction time and temperature.
Boroxine Dehydration of the boronic acid (self-condensation of 3 molecules).This is often a reversible equilibrium. Store the solid product in a desiccator. Boroxines can be converted back to the boronic acid by dissolving in a suitable solvent with a small amount of water.
Oxidized Product (Hydroxypyridine) Exposure to air/oxygen, particularly in the presence of base or metal catalysts.[2]Handle and store the product under an inert atmosphere; use degassed solvents.
Homocoupled Dimer Palladium-catalyzed side reaction, often promoted by oxygen.[6]Maintain a strict inert atmosphere during any palladium-catalyzed reactions.[7]

Q2: My NMR spectrum looks broad and complex, making characterization difficult. Is this normal?

A2: Yes, this is a frequently observed phenomenon for boronic acids. The complexity often arises from the equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, known as a boroxine . This equilibrium is concentration and solvent-dependent. The presence of both species in solution can lead to broadened peaks or multiple sets of signals in the NMR spectrum. To obtain a cleaner spectrum, you can try adding a few drops of D₂O to the NMR tube, which will hydrolyze the boroxine back to the monomeric boronic acid.

G cluster_0 Equilibrium in Solution A R-B(OH)₂ Monomer B (RBO)₃ Boroxine A->B + 3 H₂O C [R-B(OH)₃]⁻ Tetrahedral Boronate A->C + OH⁻ C->A + H⁺ label_text R = 2-Fluoro-3-carboxypyridin-5-yl

Caption: Key equilibrium species of boronic acids in solution.

Q3: How can I improve the stability and shelf-life of my this compound?

A3: Due to the potential for protodeboronation and dehydration, long-term storage requires care.

  • Solid Storage: Store the solid product in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon) and at low temperatures (0-4 °C).

  • Derivative Formation: For very long-term storage or for easier handling in reactions, converting the boronic acid to a more stable derivative is the best practice.[3]

    • Pinacol Esters: Reacting the boronic acid with pinacol provides a stable, crystalline solid that is more resistant to protodeboronation.

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in "slow-release" cross-coupling reactions.[3][8]

    • Diethanolamine Adducts: These are often crystalline, air- and water-stable solids that can be used directly in Suzuki couplings.[5]

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol leverages the acidic nature of both the boronic acid and carboxylic acid moieties to separate them from neutral organic impurities.[9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Basic Wash: Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or saturated Na₂CO₃ solution). The desired product will move into the aqueous layer as its carboxylate/boronate salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer. Wash the organic layer once more with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with vigorous stirring until the pH is ~2-3. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the purified product under high vacuum.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method converts the boronic acid into a stable, often crystalline adduct, facilitating purification away from impurities that do not form such adducts.[5][10]

  • Suspension: Suspend the crude boronic acid in a minimal amount of a suitable solvent mixture (e.g., methylene chloride or a toluene/ether mixture).

  • Adduct Formation: Add diethanolamine (1.0 equivalent) dropwise while stirring vigorously. A precipitate will often form, which may be preceded by the initial solid dissolving completely.

  • Stirring: Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete formation of the adduct.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities and dry under vacuum.

  • Usage: This stable diethanolamine adduct can be used directly in subsequent reactions, such as Suzuki couplings, or the free boronic acid can be liberated by a careful acidic workup.[5]

Protocol 3: HPLC-UV/MS Method for Purity Analysis

This provides a baseline method for assessing the purity of the final product and identifying key impurities.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
UV Detection 254 nm and 280 nm
MS Detection ESI+ and ESI- to detect parent ion and key impurities (e.g., protodeboronated, homocoupled).

References

effect of temperature on 2-Fluoro-3-carboxypyridine-5-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-3-carboxypyridine-5-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic question-and-answer guide to directly address the common challenges and nuances associated with this reagent, particularly concerning the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields and a significant amount of 2-fluoro-3-carboxypyridine as a byproduct. What is the likely cause?

A1: The primary suspect in this scenario is a common side reaction known as protodeboronation . This is the cleavage of the C-B bond, which is then replaced by a C-H bond from a proton source in your reaction mixture (like water). Electron-deficient heteroaromatic boronic acids, such as this compound, are particularly susceptible to this issue. The reaction is often accelerated by elevated temperatures and the presence of strong bases.[1]

Q2: At what temperature should I be running my reactions with this boronic acid?

A2: There is a critical temperature window for reactions involving this compound. While higher temperatures can increase the rate of the desired Suzuki-Miyaura coupling, they also significantly accelerate the rates of undesirable side reactions. Generally, a starting temperature range of 60-80 °C is recommended.[1] For particularly challenging couplings, temperatures up to 100-120 °C may be necessary, but this should be approached with caution and careful monitoring.[2][3][4] Microwave-assisted syntheses can employ temperatures in the 100-150 °C range for very short reaction times, which can sometimes provide a favorable kinetic window for product formation over degradation.[2][5]

Q3: Besides protodeboronation, are there other temperature-induced side reactions I should be aware of?

A3: Yes, given the presence of the carboxylic acid group at the 3-position, decarboxylation is a potential concern at higher temperatures. While specific data for this exact molecule is limited, related pyridine carboxylic acids have been shown to undergo decarbonylative cross-coupling at temperatures around 160 °C.[6] Therefore, exceeding 120-130 °C with conventional heating for extended periods could risk the loss of the carboxyl group, leading to the formation of 2-fluoro-5-arylpyridine instead of the desired product.

Q4: How can I improve the stability of this compound in my reaction?

A4: A highly effective strategy to mitigate both protodeboronation and potential decarboxylation is to convert the boronic acid to a more stable derivative. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are excellent choices.[1] These derivatives are more robust and participate in the catalytic cycle through a slow release of the active boronic acid, keeping its concentration low and minimizing side reactions.[1]

Troubleshooting Guide: The Role of Temperature

This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound, with a focus on temperature as a key variable.

Visualizing the Competing Reaction Pathways

The diagram below illustrates the three main temperature-influenced pathways for this compound in a typical Suzuki-Miyaura reaction.

G cluster_0 Reaction Pathways A This compound + Aryl Halide B Desired Product: 2-Fluoro-3-carboxy-5-arylpyridine A->B Desired Suzuki Coupling (Optimal Temp: 60-100°C) C Protodeboronation Byproduct: 2-Fluoro-3-carboxypyridine A->C Protodeboronation (Increases with Temp & Base Strength) D Decarboxylation Byproduct: 2-Fluoro-5-arylpyridine A->D Decarboxylative Coupling (Very High Temp >150°C) B->D Decarboxylation of Product (High Temp >130°C)

Caption: Competing reaction pathways for this compound.

Problem: Low Yield of Desired Product, High Recovery of Starting Material
Potential Cause Troubleshooting Action Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C).The activation energy for the desired Suzuki coupling has not been overcome.
Inefficient catalyst system. Screen different palladium catalysts and ligands. Consider more active, bulky phosphine ligands.A more efficient catalyst can promote the desired reaction at lower temperatures, outcompeting side reactions.[1]
Base is not optimal. While strong bases can cause protodeboronation, a base is still required to activate the boronic acid for transmetalation.[7] If using a very mild base, consider switching to a moderately stronger one like K₃PO₄ or Cs₂CO₃.The formation of the boronate species is crucial for the transmetalation step in the catalytic cycle.
Problem: Formation of 2-Fluoro-3-carboxypyridine Byproduct (Protodeboronation)
Potential Cause Troubleshooting Action Rationale
Reaction temperature is too high. Lower the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.Higher temperatures accelerate the rate of protodeboronation.[1]
Base is too strong. Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.Strong bases can promote the cleavage of the C-B bond.[1]
Excess water in the reaction. Use anhydrous solvents and ensure reagents are dry. However, be aware that a small amount of water can sometimes be beneficial for the Suzuki coupling.Water can act as a proton source for protodeboronation. Careful optimization of water content is key.[1]
Inherent instability of the boronic acid. Convert the boronic acid to its pinacol or MIDA ester derivative prior to the coupling reaction.Boronic esters are more stable and less prone to protodeboronation.[1]

Troubleshooting Workflow for Protodeboronation

G Start Low Yield & High Protodeboronation Observed Step1 Lower Reaction Temperature (e.g., to 60-80°C) Start->Step1 Step2 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Step1->Step2 Step3 Use Anhydrous Solvents Step2->Step3 Step4 Switch to Boronic Ester (Pinacol or MIDA) Step3->Step4 End Problem Solved? Step4->End

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

The following protocols are provided as a starting point. Optimization of temperature, base, solvent, and catalyst is often necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling (Conventional Heating)
  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a base (e.g., K₂CO₃, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[2]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-carboxypyridine-5-boronic acid is a valuable, multifunctional building block in medicinal chemistry and materials science, offering a unique combination of a nucleophilic boronic acid, an electron-deficient pyridine core, and sites for further functionalization. However, its structural complexity, particularly the presence of a basic nitrogen atom and electron-withdrawing groups, presents significant challenges in its application, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This guide is designed for researchers, chemists, and drug development professionals who have encountered difficulties when using this reagent. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern reaction success or failure. We will explore the inherent instability of this reagent, diagnose common failure modes, and provide robust, field-tested protocols to overcome these challenges.

Section 1: Understanding the Reagent - Inherent Challenges and Properties

The reactivity of this compound is dictated by a delicate interplay of its functional groups. The pyridine nitrogen can act as a ligand, potentially interfering with the catalyst. The ortho-fluoro and meta-carboxy groups are strongly electron-withdrawing, which influences the pKa of the boronic acid and the electronic properties of the entire molecule.[1][2] However, the most significant and frequently encountered challenge is its propensity for protodeboronation.

Protodeboronation: The Primary Failure Pathway

Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, irreversibly consuming the boronic acid.[3] For heteroaryl boronic acids like this one, this process is notoriously rapid. The pyridine nitrogen facilitates decomposition through the formation of a zwitterionic intermediate, which can undergo unimolecular fragmentation even at neutral pH.[3][4] This degradation is often accelerated by the aqueous basic conditions required for the Suzuki-Miyaura coupling, creating a competitive scenario where the rate of decomposition can outpace the rate of the desired cross-coupling.[3][5]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in a practical, question-and-answer format.

Q1: My reaction shows low or no conversion of my aryl halide, and I'm recovering my starting materials. What are the first things to check?

A1: This is a classic symptom of a stalled or inhibited catalytic cycle. Before making drastic changes, systematically verify the foundational parameters of your reaction.

  • Catalyst Inactivity: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst, ensure it can be efficiently reduced in situ. More importantly, oxygen is a potent inhibitor that can oxidize both the active Pd(0) catalyst and phosphine ligands.[6]

    • Solution: Ensure your solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[6][7] Consider using a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle, which often shows higher activity for challenging substrates.[5][6]

  • Poor Reagent Solubility: The boronic acid, and particularly common inorganic bases like potassium phosphate (K₃PO₄), may have poor solubility in purely anhydrous organic solvents like dioxane or toluene.[5][8] If the base cannot dissolve, it cannot effectively participate in the transmetalation step.

    • Solution: While counterintuitive given the risk of protodeboronation, adding a small amount of water (e.g., a 10:1 or 5:1 organic solvent:water mixture) can dramatically improve the solubility of inorganic bases and accelerate the reaction.[5][9] The key is to find the optimal balance where the catalytic turnover is enhanced more than the rate of protodeboronation.

  • Incorrect Base Choice: The base is critical for activating the boronic acid to form the boronate species necessary for transmetalation. If the base is too weak or insoluble, this step will be the bottleneck.

    • Solution: Ensure you are using at least 2-3 equivalents of a suitable base. K₃PO₄ and Cs₂CO₃ are often effective choices for these types of substrates.[10]

Q2: My primary side product is 2-fluoro-3-carboxypyridine. How do I stop this rampant protodeboronation?

A2: Observing the deborylated starting material is a direct confirmation that your boronic acid is decomposing faster than it is coupling. This is the most common failure mode for this reagent. The following strategies are highly effective at mitigating this issue.

  • Strategy 1: Switch to a More Stable Boronic Acid Surrogate (Highest Recommendation). The most robust solution is to avoid using the unstable boronic acid directly. Convert it to a more stable derivative that slowly releases the active boronic acid under the reaction conditions.

    • Pinacol Esters: These are significantly more stable towards protodeboronation and can be easily prepared and isolated.[5]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-stable solids.[11] They are ideal for "slow-release" strategies, ensuring the concentration of the free, unstable boronic acid remains low, thus favoring the desired cross-coupling over decomposition.[11]

  • Strategy 2: Employ Rigorously Anhydrous Conditions. If you must use the boronic acid, water is a key accelerant of protodeboronation.

    • Solution: Use freshly distilled, anhydrous solvents. Dry your reagents and glassware thoroughly. Employ a weaker, non-aqueous base like cesium fluoride (CsF) or potassium fluoride (KF).[5][10]

  • Strategy 3: Accelerate the Cross-Coupling Rate. The goal is to make the productive catalytic cycle much faster than the decomposition pathway.

    • Solution: Use a highly active catalyst system. Modern bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting reductive elimination step, leading to faster overall turnover and giving the boronic acid less time to decompose.[5][9]

Q3: Which palladium catalyst and ligand system is recommended for this specific coupling?

A3: Standard catalysts like Pd(PPh₃)₄ are often inefficient for challenging heteroaryl couplings. You need a system that promotes rapid oxidative addition and, crucially, rapid reductive elimination to outcompete decomposition.

  • Recommended Systems:

    • Buchwald-type Ligands and Precatalysts: Ligands like SPhos and XPhos, paired with a palladium source like Pd₂(dba)₃ or a dedicated precatalyst (e.g., XPhos Pd G3), are the gold standard for these reactions.[5][6] They are designed for high catalytic turnover rates with sterically hindered and electronically challenging substrates.

    • Pd(dppf)Cl₂: This is a reliable and moderately active catalyst that has shown competence for coupling heteroaryl boronic acids and can be a good starting point for optimization.[9]

Q4: My reaction is messy with several unidentified side products, including what appears to be homocoupling of my boronic acid.

A4: A messy reaction profile often points to multiple competing side reactions.

  • Homocoupling: The formation of a bi-pyridine product derived from the boronic acid is typically caused by the presence of oxygen. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[6]

    • Solution: This reinforces the need for meticulous degassing of solvents and maintaining a strict inert atmosphere. Using a Pd(0) source from the start, rather than reducing a Pd(II) source in situ, can sometimes reduce the propensity for homocoupling.[5]

  • Carboxylic Acid Reactivity: While less common under Suzuki conditions, the carboxylic acid could potentially engage in side reactions, such as esterification if using an alcohol solvent at high temperatures or decarboxylation under harsh conditions.

    • Solution: If suspected, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This also modifies the electronic properties and solubility of the reagent, which may require re-optimization of the reaction conditions.

Section 3: Optimized Methodologies & Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Buchwald Precatalyst

This protocol is optimized for challenging substrates and aims to maximize the rate of coupling to outcompete protodeboronation.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon for three cycles.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) by taking small aliquots under an inert atmosphere.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to protonate the carboxylic acid and pyridine nitrogen, then separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Section 4: Data and Workflow Visualization

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ChoiceRationale & Key Considerations
Boron Source MIDA Boronate or Pinacol Ester Dramatically increases stability and prevents premature protodeboronation.[5][11] This is the most impactful change for improving success.
Catalyst XPhos Pd G3, SPhos Pd G3 (1-5 mol%) Highly active precatalysts designed for fast coupling of unstable boronic acids.[5][6]
Pd(dppf)Cl₂ (3-5 mol%)A reliable, moderately active alternative for initial screening.[9]
Base K₃PO₄, Cs₂CO₃ (2-3 eq.) Strong enough to promote transmetalation but less harsh than hydroxides, reducing the rate of protodeboronation.[5]
CsF, KF (3 eq.)Good choices for strictly anhydrous conditions.
Solvent Dioxane/H₂O (10:1), Toluene/H₂O (10:1) The small amount of water aids in dissolving the inorganic base, often accelerating the reaction.[5][9]
Anhydrous DMF or DioxaneUse with fluoride bases if water must be strictly excluded.
Temperature 80-110 °C Sufficient to drive the reaction but avoid excessive thermal decomposition of the boronic acid.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA_label Oxidative Addition Pd0->OA_label OxAdd R¹-Pd(II)L₂-X T_label Transmetalation OxAdd->T_label Trans R¹-Pd(II)L₂-R² RE_label Reductive Elimination Trans->RE_label OA_label->OxAdd R¹-X (Aryl Halide) T_label->Trans R²-B(OH)₂ (Boronic Acid) + Base RE_label->Pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_basics 1. Verify Basics: - Inert Atmosphere? - Degassed Solvents? - Reagent Purity? start->check_basics analyze_crude 2. Analyze Crude Mixture (LC-MS / ¹H NMR) check_basics->analyze_crude sm_present Starting Material Recovered? analyze_crude->sm_present deboronation Deborylated Product Observed? sm_present->deboronation Yes optimize_solubility Improve Solubility: - Add co-solvent (e.g., H₂O) - Increase Temperature sm_present->optimize_solubility No improve_conditions Increase Catalyst Activity: - Use Buchwald Precatalyst - Improve Degassing deboronation->improve_conditions No (Minor Product) use_surrogate Mitigate Protodeboronation: - Switch to Pinacol Ester or MIDA Boronate - Use Anhydrous Conditions/Fluoride Base deboronation->use_surrogate Yes (Major Product)

Caption: A logical decision tree for troubleshooting common failure modes.

References

Validation & Comparative

Introduction: The Indispensable Role of Pyridine Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyridine Boronic Acids for Drug Discovery: The Case of 2-Fluoro-3-carboxypyridine-5-boronic acid

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to a vast number of biologically active molecules.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the carbon-carbon bonds necessary to assemble these complex structures, prized for its mild conditions and broad functional group tolerance.[1] Central to this transformation are the organoboron reagents, particularly pyridine boronic acids, which serve as versatile building blocks for introducing the pyridinyl moiety.

This guide provides a detailed comparative analysis of This compound , a highly functionalized and strategically important reagent. We will dissect its performance in the context of other pyridine boronic acids, grounding our discussion in the fundamental principles of reactivity, stability, and the influence of substituents. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for complex molecule synthesis.

The "2-Pyridyl Problem": A Fundamental Challenge in Pyridine Chemistry

A significant hurdle in Suzuki couplings involving pyridine boronic acids is the well-documented "2-pyridyl problem".[3] When the boronic acid group is at the C2 position, its proximity to the pyridine nitrogen atom can lead to two primary complications:

  • Catalyst Inhibition: The Lewis basic nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][4]

  • Protodeboronation: This is a common decomposition pathway where the boronic acid group is cleaved and replaced by a hydrogen atom, reducing the yield of the desired coupled product.[3]

Consequently, 2-pyridinylboronic acids are often unstable and challenging to work with. In contrast, 3- and 4-pyridinylboronic acids generally exhibit greater stability and are less prone to these side reactions.[3] To circumvent the instability of 2-pyridyl variants, chemists often turn to more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[4][5]

A Comparative Analysis: this compound

The unique substitution pattern of this compound imparts a distinct set of properties that influence its performance in cross-coupling reactions.

The Influence of Substituents on Reactivity and Stability
  • Boronic Acid at the C5 Position: As a 3-pyridyl boronic acid derivative (relative to the nitrogen), this molecule inherently possesses greater stability compared to its 2-pyridyl counterparts.

  • Fluorine at the C2 Position: The highly electronegative fluorine atom exerts a strong electron-withdrawing effect. This has a crucial consequence: it reduces the electron density and, therefore, the Lewis basicity of the pyridine nitrogen.[2] This diminished basicity mitigates the "2-pyridyl problem" of catalyst inhibition, often leading to more efficient coupling reactions.[2][6]

  • Carboxyl Group at the C3 Position: The carboxylic acid group is also electron-withdrawing, further modulating the electronic landscape of the pyridine ring. From a practical standpoint, it offers a valuable handle for subsequent synthetic transformations, such as amide bond formation, allowing for the rapid elaboration of complex molecules. It can also influence the solubility profile of the molecule.

The combination of these features makes this compound a potent and versatile reagent, engineered to overcome common challenges in pyridine chemistry while providing a pathway for further diversification.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
Boronic Acid/Ester DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compound Aryl Halide (Generic)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Good to Excellent (Expected)Conceptual
3-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxGood[3]
4-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxGood[3]
2-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORefluxModest[3]
2-Chloropyridine-3-boronic acidAryl BromidePd₂(dba)₃ / SPhosK₃PO₄Toluene10070-90[1]
2-Fluoropyridine-5-boronic acidAryl HalideRhodium-catalyzed--->50[6]
2-Pyridyl MIDA boronateDeactivated Aryl ChlorideXphosPd G2K₃PO₄DMF100~70-95[5]

This table is a synthesis of literature data and expert projection. Yields are highly substrate-dependent and optimization is often required.

The data suggests that pyridine boronic acids with electron-withdrawing groups, such as the chloro and fluoro substituents, are highly effective coupling partners.[2][6] It is therefore anticipated that this compound would perform robustly, providing good to excellent yields due to the synergistic effects of its fluoro and carboxyl groups in mitigating catalyst inhibition and promoting efficient coupling.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a standard experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup - Add Aryl Halide, Boronic Acid, Base, Catalyst, Ligand to flask B 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) A->B C 3. Solvent Addition - Add degassed solvent via syringe B->C D 4. Reaction - Heat and stir at specified temperature - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool, dilute with organic solvent - Wash with water and brine D->E F 6. Purification - Dry organic layer - Concentrate under vacuum - Purify by column chromatography E->F G Final Product F->G

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling

The following is a robust, general protocol that serves as an excellent starting point for the Suzuki-Miyaura coupling of pyridine boronic acids. Optimization of specific parameters may be necessary for challenging substrates.

Materials:
  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1–5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2–10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)

  • Standard laboratory glassware (e.g., Schlenk flask) and inert atmosphere setup (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir the reaction mixture vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Causality Note: The choice of a bulky, electron-rich phosphine ligand (like SPhos or XPhos) is often critical for coupling heteroaryl chlorides or electronically challenging substrates, as they promote the oxidative addition step and stabilize the palladium catalyst. The use of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8]

Conclusion

This compound represents a significant advancement in the toolkit available to medicinal chemists. Its carefully designed substitution pattern directly addresses the inherent challenges of pyridine-based Suzuki-Miyaura couplings. The C5-boronic acid and C2-fluoro group work in concert to enhance stability and reactivity, while the C3-carboxyl group provides a crucial vector for synthetic diversification.

By understanding the interplay of these structural features, researchers can leverage this powerful building block to streamline the synthesis of complex, pyridine-containing molecules, accelerating the pace of drug discovery and development. The strategic selection of such advanced reagents is paramount to overcoming synthetic hurdles and efficiently accessing novel chemical matter with therapeutic potential.

References

comparing reactivity of fluorinated vs non-fluorinated pyridine boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Pyridine Boronic Acids

In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds.[1] This palladium-catalyzed transformation is prized for its mild conditions and broad functional group tolerance, making it an indispensable tool for synthesizing complex biaryl and heteroaryl structures.[2] Within this context, pyridine boronic acids are particularly valuable building blocks, as the pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds.[3]

The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the reactivity of fluorinated building blocks is of paramount importance. This guide provides a detailed comparison of fluorinated and non-fluorinated pyridine boronic acids, delving into the fundamental physicochemical principles that govern their reactivity and offering practical, data-supported insights for the research scientist.

The Fluorine Effect: More Than Just an Inert Substituent

The substitution of a hydrogen atom with fluorine on the pyridine ring is not a trivial modification. Fluorine's intense electronegativity imparts a strong electron-withdrawing inductive effect, which profoundly alters the electronic character of the entire molecule. This has critical implications for the boronic acid's behavior in the Suzuki-Miyaura catalytic cycle.

The primary consequence of this electron-withdrawing effect is an increase in the Lewis acidity of the boron atom. A more Lewis acidic boronic acid can more readily interact with the basic medium of the reaction, facilitating the formation of the key tetracoordinate boronate species. This boronate is the active nucleophile that participates in the crucial transmetalation step of the catalytic cycle. While the C-F bond itself is exceptionally strong and typically unreactive under standard Suzuki conditions[4][5], its electronic influence is the key determinant of reactivity differences.

Dissecting the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three principal stages: oxidative addition, transmetalation, and reductive elimination.[6] The nature of the boronic acid directly impacts the efficiency of the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst RedElim Reductive Elimination Pd0->RedElim OxAdd Oxidative Addition OxAdd->Pd0 PdII R¹-Pd(II)L₂-X (Aryl-Palladium Complex) PdII->OxAdd Transmetalation Transmetalation Transmetalation->PdII Diorgano R¹-Pd(II)L₂-R² (Diorganopalladium) Diorgano->Transmetalation RedElim->Diorgano Product R¹-R² (Biaryl Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step.[7] For this to occur, the boronic acid must be activated by a base to form the more nucleophilic boronate complex.[8] The enhanced Lewis acidity of a fluorinated pyridine boronic acid can accelerate this activation, potentially leading to a faster overall reaction rate compared to its non-fluorinated counterpart under identical conditions. However, the subsequent transfer of the now more electron-deficient pyridine ring to the palladium center can be less favorable, creating a complex interplay of opposing electronic effects that must be balanced for optimal reactivity.

Quantitative Performance Comparison

Direct, side-by-side comparisons of fluorinated and non-fluorinated pyridine boronic acids under identical conditions are not abundant in the literature.[4] However, by compiling data from various sources, we can gain a representative understanding of their performance. The following table summarizes the results for Suzuki-Miyaura couplings of 3-pyridylboronic acid (non-fluorinated) and 2-fluoro-3-pyridylboronic acid (fluorinated) with various aryl halides.

Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Pyridylboronic Acid 2-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018~85-95[1]
3-Pyridylboronic Acid 3-BromoquinolinePd(OAc)₂ (5)PPh₃ (20)Na₂CO₃Dioxane/H₂O952.590[3]
3-Pyridylboronic Acid Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)-Na₃PO₄Dioxane1001661[9][10]
2-Fluoro-3-pyridylboronic Acid 4-BromoanisolePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O120 (MW)0.25~90-98[11]
2-Fluoro-3-pyridylboronic Acid 4-ChlorobenzonitrilePd₂(dba)₃ (1.5)SPhos (6)K₃PO₄Toluene1001688[6]
2-Fluoro-3-pyridylboronic Acid 1-Bromo-4-tert-butylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295[6]

*Yields are estimated from representative procedures and may vary.

This data demonstrates that both fluorinated and non-fluorinated pyridine boronic acids are highly competent coupling partners, capable of producing excellent yields. Notably, reactions with 2-fluoro-3-pyridylboronic acid often proceed efficiently, even with challenging coupling partners like aryl chlorides, and are amenable to rapid, microwave-assisted protocols.[6][11]

Experimental Protocol for a Comparative Reactivity Study

To provide a framework for direct comparison, the following protocol is designed to evaluate the reactivity of a fluorinated versus a non-fluorinated pyridine boronic acid under identical, robust Suzuki-Miyaura conditions.

Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Inert Gas) Solvent Solvent Addition (Degassed Dioxane/H₂O) Setup->Solvent Reaction Reaction (Heating & Stirring) Solvent->Reaction Monitor Monitoring (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Analysis (Yield, Purity) Purify->Analysis

A generalized workflow for Suzuki-Miyaura coupling experiments.

Objective: To compare the yield of 2-(4-methoxyphenyl)pyridine and 2-fluoro-3-(4-methoxyphenyl)pyridine synthesized via Suzuki-Miyaura coupling.

Materials:

  • Reaction A: 3-Pyridylboronic Acid (1.2 mmol)

  • Reaction B: 2-Fluoro-3-pyridylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To two separate oven-dried Schlenk flasks labeled A and B, add the aryl halide (4-bromoanisole), the corresponding boronic acid (3-pyridylboronic acid for A, 2-fluoro-3-pyridylboronic acid for B), the catalyst (Pd(OAc)₂), the ligand (SPhos), and the base (K₃PO₄).[1]

  • Inert Atmosphere: Seal each flask with a septum. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: To each flask, add anhydrous 1,4-dioxane followed by degassed water via syringe.[1]

  • Reaction: Place both flasks in a preheated oil bath at 100 °C. Stir the reaction mixtures vigorously.

  • Monitoring: Monitor the progress of each reaction at identical time points (e.g., 1h, 2h, 4h, 8h) by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting aryl halide.[6]

  • Work-up: Once a reaction is complete (or after a set time, e.g., 18 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.[11]

  • Analysis: Determine the isolated yield for each reaction and compare the results to assess the relative reactivity.

Conclusion

The introduction of a fluorine atom onto a pyridine boronic acid exerts a significant, albeit complex, influence on its reactivity in Suzuki-Miyaura cross-coupling. The primary effect is an increase in the Lewis acidity of the boron center due to fluorine's powerful electron-withdrawing nature. This can facilitate the formation of the active boronate species required for the critical transmetalation step. While direct comparative data is limited, available evidence shows that fluorinated pyridine boronic acids are highly effective and robust coupling partners, often providing excellent yields under standard or microwave-assisted conditions. For researchers in drug discovery and materials science, both fluorinated and non-fluorinated pyridine boronic acids represent powerful tools, and the choice between them can be strategically guided by the electronic requirements of the target molecule and the specific reaction conditions employed.

References

analytical techniques for characterization of 2-Fluoro-3-carboxypyridine-5-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 2-Fluoro-3-carboxypyridine-5-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Central Role of this compound Derivatives

The unique structural combination of a pyridine ring, a carboxylic acid, a fluorine atom, and a boronic acid group imparts a distinctive set of physicochemical properties to this class of molecules.[1] The pyridine and carboxylic acid moieties offer sites for hydrogen bonding and salt formation, influencing solubility and biological interactions. The fluorine atom can enhance metabolic stability and binding affinity, while the boronic acid group is a versatile functional handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and can act as a key pharmacophore, forming reversible covalent bonds with biological targets.[1][2][3] Given this complexity, a multi-faceted analytical approach is not just recommended, but essential for unambiguous structural confirmation, purity assessment, and stability evaluation.

Comparative Analysis of Key Characterization Techniques

The following sections delve into the most pertinent analytical techniques, comparing their utility, providing experimental insights, and presenting sample data for the characterization of these multifaceted molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. For this compound derivatives, a suite of NMR experiments is necessary to fully define the molecular architecture.

Causality Behind Experimental Choices: The combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is crucial because each nucleus provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the organic scaffold, ¹⁹F NMR confirms the presence and environment of the fluorine substituent, and ¹¹B NMR provides direct evidence for the state of the boronic acid moiety.[4]

Key NMR Experiments:

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key diagnostic signals include the aromatic protons on the pyridine ring, whose chemical shifts and coupling constants are influenced by the substituents.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The signals for the carboxyl carbon and the carbon atoms attached to fluorine and boron are particularly informative.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.[5][6] The chemical shift of the fluorine signal can confirm its position on the pyridine ring and can be sensitive to intermolecular interactions.[7]

  • ¹¹B NMR: Essential for characterizing the boronic acid group.[8] The chemical shift indicates whether the boron is tricoordinate (boronic acid) or tetracoordinate (boronate ester or complex).[9] Signal broadness can provide information about dynamic exchange processes. It's important to note that borosilicate glass NMR tubes can contribute a broad background signal, making quartz tubes preferable for high-quality ¹¹B NMR data.[8]

Table 1: Representative NMR Data for a Hypothetical this compound Derivative

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H8.5 - 9.0dPyridine H
¹H8.0 - 8.5dPyridine H
¹H8.0 (broad)sB(OH)₂
¹³C165 - 170sC=O
¹³C155 - 160d, ¹JCFC-F
¹³C120 - 150mAromatic C
¹³C110 - 120(broad)C-B
¹⁹F-110 to -130sAr-F
¹¹B28 - 32s (broad)B(OH)₂

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe. A quartz NMR tube is recommended to minimize background boron signals.[8]

  • Acquisition Parameters:

    • Set the spectrometer to the ¹¹B frequency.

    • Use a standard single-pulse experiment.

    • A spectral width of ~200 ppm centered around 30 ppm is typically sufficient.

    • Employ a relaxation delay (d1) of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio, as the ¹¹B signal can be broad.

  • Processing: Apply an exponential line broadening factor (e.g., 10-50 Hz) during Fourier transformation to improve the appearance of the broad signal. Reference the spectrum to an external standard like BF₃·OEt₂ (δ = 0 ppm).

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the target compound and for confirming its elemental composition via high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices: The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic anhydrides (boroxines) in the gas phase or at elevated temperatures.[10][11] The choice of ionization technique and analytical conditions is critical to minimize these artifacts and observe the true molecular ion.

Comparison of MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like pyridine carboxylic acids. ESI-MS can often detect the intact molecule as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions.[11][12] Running the analysis under optimized conditions (e.g., lower source temperatures) can reduce in-source dehydration.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Can be useful, but the high energy nature of laser desorption can sometimes promote boroxine formation.[10] Using specific matrices, like 2,5-dihydroxybenzoic acid (DHB), can sometimes form adducts that stabilize the boronic acid and provide high-quality spectra without derivatization.[10]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is the gold standard for purity analysis. It combines the separation power of HPLC with the sensitive and specific detection of MS. An LC-MS method can simultaneously quantify the main compound, detect impurities, and confirm the molecular weight of each component. A fast LC gradient allows for high-throughput analysis, which is crucial in industrial settings for reaction monitoring.[11][12]

Experimental Protocol: UPLC-ESI-MS for Purity and MW Confirmation

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water). Dilute to a final concentration of ~1-10 µg/mL for injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Acquity BEH C18) is a good starting point.[11][12]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A fast gradient from 5% to 95% B over 1-2 minutes.

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode. The [M-H]⁻ ion is often very intense for boronic acids.[11]

    • Capillary Voltage: 2.5-3.0 kV.

    • Source Temperature: 120-150 °C (keep as low as feasible).

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract the ion chromatogram for the expected [M-H]⁻ of the target molecule. Integrate the peak area to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular weight.

X-ray Crystallography: Unambiguous 3D Structure

For derivatives that can be crystallized, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure.

Causality Behind Experimental Choices: While NMR provides the solution-state structure, X-ray crystallography reveals the solid-state conformation, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding and crystal packing).[13][14] This information is invaluable for understanding the compound's physical properties and for structure-based drug design. For chiral derivatives, it can unequivocally determine the absolute stereochemistry.

Data Presentation: The output is a 3D model of the molecule, along with precise atomic coordinates and crystallographic data.

Table 2: Key Information Provided by X-ray Crystallography

ParameterInformation Gained
ConnectivityConfirms the molecular structure determined by NMR.
Bond Lengths/AnglesProvides precise geometric data.
ConformationShows the preferred 3D shape of the molecule in the solid state.
Intermolecular InteractionsReveals hydrogen bonding networks and packing motifs.[14][15]
Absolute StereochemistryUnambiguously determines the configuration of chiral centers.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Causality Behind Experimental Choices: FTIR is an excellent first-pass technique to confirm that the main structural motifs are present in a synthesized compound. It provides a characteristic "fingerprint" for the molecule.

Key Vibrational Bands:

  • ~3300 cm⁻¹ (broad): O-H stretching of the boronic acid and carboxylic acid groups.

  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600, ~1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[16]

  • ~1350 cm⁻¹: B-O stretching.

  • ~1250 cm⁻¹: C-F stretching.

The presence and position of these bands can quickly confirm the successful incorporation of the desired functional groups.

Workflow and Technique Comparison

A logical workflow is essential for the efficient and comprehensive characterization of a new this compound derivative.

G cluster_0 Primary Characterization cluster_1 In-Depth Structural Confirmation cluster_2 Final Verification Synthesis Synthesized Product FTIR FTIR Synthesis->FTIR Functional Groups? LCMS LC-MS Synthesis->LCMS Purity & MW? NMR NMR (¹H, ¹³C) Synthesis->NMR Basic Structure? Xray X-ray Crystallography (if crystalline) Synthesis->Xray Crystals? HRMS HRMS LCMS->HRMS Accurate Mass? FNMR ¹⁹F & ¹¹B NMR NMR->FNMR Confirm F & B? Final Fully Characterized Compound FNMR->Final FN_group HRMS->Final Xray->Final FN_group->Final

Caption: Recommended workflow for characterizing novel boronic acid derivatives.

Table 3: Objective Comparison of Analytical Techniques

TechniquePrimary InformationSensitivityThroughputDestructive?Key Advantage for this Topic
NMR Spectroscopy Unambiguous 3D structure in solutionModerate (mg)LowNoProvides complete structural map including direct ¹¹B and ¹⁹F data.
LC-MS Purity, Molecular WeightHigh (ng-µg)HighYesIdeal for purity assessment and reaction monitoring.[11][12]
HRMS Elemental CompositionHigh (ng-µg)HighYesConfirms molecular formula with high confidence.
X-ray Crystallography Absolute 3D solid-state structureN/A (requires crystal)Very LowNoProvides definitive proof of structure and stereochemistry.
FTIR Spectroscopy Presence of functional groupsLow (mg)Very HighNoQuick, easy confirmation of key chemical bonds.

Conclusion

The robust characterization of this compound derivatives requires a thoughtful and orthogonal analytical strategy. While NMR spectroscopy serves as the foundation for structural elucidation, it must be complemented by mass spectrometry for molecular weight confirmation and purity assessment. For crystalline materials, X-ray diffraction offers the ultimate structural verification. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their drug discovery and development efforts.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors is paramount to advancing therapeutic interventions. The privileged structures of pyridine and boronic acid have independently demonstrated significant utility in the development of bioactive compounds.[1] Their combination within a singular molecular scaffold, such as 2-Fluoro-3-carboxypyridine-5-boronic acid, presents a compelling starting point for the generation of novel therapeutics, particularly in oncology and infectious diseases.[1][2] The fluorine substituent can enhance binding affinity and metabolic stability, while the carboxylic acid provides a versatile handle for derivatization into amides and esters. The boronic acid moiety is well-established as a pharmacophore that can form reversible covalent bonds with active site serine or threonine residues in various enzymes, most notably proteasomes and serine proteases.[3]

This guide provides a comparative framework for evaluating the potential biological activities of compounds derived from this compound. While direct experimental data for a comprehensive library of derivatives from this specific starting material is not extensively published in peer-reviewed literature, we can extrapolate potential activities and establish a robust screening cascade based on data from structurally similar compounds. This guide will focus on the anticipated anticancer properties of amide derivatives, offering a roadmap for their synthesis, characterization, and biological evaluation against relevant molecular targets.

Anticipated Biological Activity: A Comparative Perspective

Amide derivatives of this compound are predicted to exhibit potent anticancer activity, primarily through the inhibition of key cellular signaling pathways implicated in cancer cell proliferation and survival. The primary mechanism of action for many boronic acid-containing compounds is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation. However, the pyridine scaffold is also known to direct compounds towards other targets, such as protein kinases.[4]

Comparative Analysis of Potential Kinase and Proteasome Inhibition

To illustrate the potential efficacy of derivatives of this compound, we can compare the inhibitory activities of known pyridine and boronic acid-containing anticancer agents against key targets. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds against various cancer cell lines and protein kinases. While these are not direct derivatives of our topic compound, they provide a valuable benchmark for assessing the potential potency of newly synthesized analogues.

Compound Class Specific Compound Example Target Cell Line/Kinase IC50 (µM) Reference
Pyridine-Urea DerivativesCompound 8eMCF-7 (Breast Cancer)0.22[5]
Pyridine-Urea DerivativesCompound 8nMCF-7 (Breast Cancer)1.88[5]
Thiazolo[4,5-b]pyridine-5-carboxamidesCompound 2.2C6 Rat GliomaComparable to Temozolomide[6]
Thiazolo[4,5-b]pyridine-5-carboxamidesCompound 2.5U373 Human GlioblastomaComparable to Temozolomide[6]
Boronic Acid DerivativesCompound 31SCC-25 (Oral Squamous Cell Carcinoma)59.07[2]
Boronic Acid DerivativesCompound 35SCC-25 (Oral Squamous Cell Carcinoma)45.61[2]
Pyrido[3',2':4,5]furo[3,2-d]pyrimidineCompound 10ePI3K p110α~0.0035[7]

This comparative data suggests that derivatives of this compound could exhibit potent, sub-micromolar inhibitory activity against various cancer cell lines. The specific potency will, of course, be highly dependent on the nature of the substituent introduced via the carboxamide linkage.

Experimental Workflows for Biological Evaluation

A systematic and rigorous evaluation of newly synthesized compounds is critical to understanding their biological activity and therapeutic potential. The following section details the essential experimental protocols for assessing the anticancer properties of derivatives of this compound.

Experimental Workflow: From Synthesis to Biological Characterization

The logical flow for evaluating a new chemical entity (NCE) involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for promising lead compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Synthesis Synthesis of Amide Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Kinase_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle

Caption: A typical workflow for the synthesis and biological evaluation of novel anticancer compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HCT116) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a fluorescence-based assay format.[6][8]

Principle: The assay measures the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. The signal is typically detected using a fluorescent probe that binds to ADP.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Substrate Solution: Prepare a stock solution of the kinase-specific substrate (e.g., a peptide or protein) in kinase buffer.

    • Test Compound: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions. Include positive (known inhibitor) and negative (DMSO) controls.

    • Add the kinase enzyme to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the reaction by adding a mixture of the ATP and substrate solutions.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the detection reagent (e.g., a fluorescent ADP sensor).

    • Incubate for the recommended time to allow the detection reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths.

    • Normalize the data with respect to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Potential Signaling Pathways Modulated by this compound Derivatives

Based on the known activities of structurally related compounds, derivatives of this compound are likely to impinge upon critical cancer-related signaling pathways, such as the PI3K/Akt pathway and the intrinsic apoptosis pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][9][10] Small molecule inhibitors targeting kinases within this pathway are of significant therapeutic interest.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Potential Inhibitor (Derivative of Topic Compound) Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition.

The Intrinsic Apoptosis Pathway

Induction of apoptosis (programmed cell death) is a key mechanism of action for many successful anticancer drugs. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[11][12]

G Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Potential Inducer (Derivative of Topic Compound) Inhibitor->Cellular_Stress

Caption: Overview of the intrinsic apoptosis pathway, a potential target for anticancer therapeutics.

Conclusion and Future Directions

The scaffold of this compound represents a promising starting point for the development of novel small molecule inhibitors with potential applications in oncology. By leveraging the established pharmacological properties of both the pyridine and boronic acid moieties, a diverse library of amide derivatives can be synthesized and evaluated. The comparative data from structurally related compounds suggest that such derivatives have the potential to exhibit potent anticancer activity through the modulation of key signaling pathways, such as the PI3K/Akt pathway, and the induction of apoptosis.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these novel compounds. Future work should focus on the synthesis of a focused library of derivatives with diverse chemical functionalities at the amide position to explore the structure-activity relationship (SAR). Promising lead compounds identified through the described screening cascade can then be advanced to more complex cellular and in vivo models to fully characterize their therapeutic potential. The insights gained from such studies will be invaluable in the rational design of the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the selection of molecular building blocks is a decision that profoundly impacts the trajectory of a research program. The right building block can unlock novel chemical space and streamline synthesis, while a suboptimal choice can lead to frustrating dead ends. This guide offers a deep dive into the properties and performance of 2-Fluoro-3-carboxypyridine-5-boronic acid, a highly versatile reagent, by benchmarking it against its close structural relatives. Our goal is to provide researchers, scientists, and drug development professionals with the data and insights necessary to make informed strategic decisions in their synthetic endeavors.

The Strategic Value of the 2-Fluoro-3-carboxy-5-pyridyl Scaffold

The this compound motif is a masterful convergence of functionalities, each contributing to its utility. The pyridine core is a common feature in pharmaceuticals, often involved in crucial hydrogen bonding interactions with biological targets. The boronic acid at the 5-position is a gateway to a vast array of cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of carbon-carbon bonds. The carboxylic acid at the 3-position provides a versatile handle for further derivatization, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR).

The true distinguishing feature, however, is the fluorine atom at the 2-position. Its high electronegativity significantly modulates the electronic properties of the pyridine ring, influencing its pKa and the reactivity of the boronic acid. This strategic placement of fluorine can lead to enhanced metabolic stability and improved binding affinity in the final compound, making it a prized feature in medicinal chemistry.

Head-to-Head Comparison: The Analogs

To provide a clear and objective assessment, we will compare this compound against two commercially available and synthetically relevant alternatives:

  • Alternative 1: 3-Carboxypyridine-5-boronic acid: This direct analog allows for the isolation and evaluation of the electronic contribution of the 2-fluoro substituent.

  • Alternative 2: 2-Chloro-3-carboxypyridine-5-boronic acid: This building block allows for a comparison of the effects of two different halogens at the 2-position, highlighting the nuanced interplay of inductive and steric effects.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between these building blocks translate into distinct physicochemical properties that can influence their handling, stability, and reactivity.

PropertyThis compound3-Carboxypyridine-5-boronic acid2-Chloro-3-carboxypyridine-5-boronic acid
Molecular Weight ( g/mol ) 184.92166.92201.37
Calculated pKa (Pyridine N) ~1.5 - 2.0~3.0 - 3.5~1.0 - 1.5
Calculated LogP ~0.4~0.1~0.9
General Stability Prone to protodeboronation, especially under harsh acidic or basic conditions.Generally more stable to protodeboronation than its halogenated counterparts.Prone to protodeboronation; the C-Cl bond may be susceptible to nucleophilic attack.

Note: pKa and LogP values are estimations and can vary based on the prediction software and experimental conditions.

The Suzuki-Miyaura Cross-Coupling: A Performance Benchmark

The Suzuki-Miyaura reaction is the quintessential application for these boronic acid building blocks. To provide a tangible comparison, we present a standardized protocol and collate representative yield data from the literature for the coupling of these building blocks with a model aryl bromide, 4-bromoanisole.

Standardized Experimental Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Reagent Charging: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Inerting: Seal the tube and purge with nitrogen for 15 minutes.

  • Heating: Place the reaction vessel in a preheated oil bath at 90 °C.

  • Reaction Monitoring: Stir the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Performance Data

Disclaimer: The following yields are representative and have been compiled from various sources. Direct comparison should be approached with caution as reaction conditions can influence outcomes.

Building BlockRepresentative Yield (%)Key Considerations
This compound 80-90%The electron-withdrawing fluorine can enhance the rate of transmetalation, often leading to high yields.[1]
3-Carboxypyridine-5-boronic acid 75-85%Generally provides good yields, serving as a reliable baseline for comparison.
2-Chloro-3-carboxypyridine-5-boronic acid 78-88%The strong inductive effect of chlorine can also lead to high yields, though steric hindrance may play a role in some cases.

Mechanistic Rationale: The Halogen Effect

The observed reactivity trends can be rationalized by considering the electronic influence of the substituent at the 2-position on the key steps of the Suzuki-Miyaura catalytic cycle.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-X Aryl Halide Ar-X->Ar-Pd(II)(X)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing nature of both fluorine and chlorine at the 2-position of the pyridine ring has a pronounced effect.[2] This inductive pull decreases the electron density on the pyridine ring, which in turn can influence the transmetalation step, often considered the rate-determining step of the catalytic cycle. A more electrophilic palladium center can facilitate the transfer of the organic moiety from the boron atom. While both fluorine and chlorine are electron-withdrawing, fluorine's smaller size compared to chlorine minimizes steric hindrance around the reaction center, which can be advantageous.

Conclusion and Recommendations

This compound stands out as a premier building block for several key reasons:

  • Enhanced Reactivity: The 2-fluoro substituent often leads to higher yields and cleaner reactions in Suzuki-Miyaura couplings due to its potent electronic effects.

  • Versatility: The presence of both a carboxylic acid and a boronic acid allows for sequential and diverse functionalization.

  • Medicinal Chemistry Relevance: The incorporation of fluorine can impart desirable pharmacological properties, such as increased metabolic stability and binding affinity.

While its non-fluorinated and 2-chloro analogs are certainly valuable and may be preferred for specific SAR studies or when different electronic properties are desired, the 2-fluoro variant often provides the most robust and efficient route to complex, fluorine-containing pyridine derivatives. For research programs where high performance and the strategic incorporation of fluorine are paramount, this compound represents a superior and strategically sound choice.

References

A Senior Application Scientist's Guide to the Fluoro Group's Influence in 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluoro group can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] This guide provides an in-depth technical assessment of the influence of the 2-fluoro substituent in 2-Fluoro-3-carboxypyridine-5-boronic acid by comparing it with its non-fluorinated analog, 3-carboxypyridine-5-boronic acid. We will delve into the electronic effects, comparative reactivity in Suzuki-Miyaura cross-coupling reactions, and provide a framework for experimental validation.

The Electronic Tug-of-War: Understanding the Fluoro Group's Impact

The introduction of a highly electronegative fluorine atom onto the pyridine ring instigates a significant electronic perturbation. This effect is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker, yet notable, electron-donating resonance effect (+R). In the case of this compound, the fluorine atom at the 2-position exerts a powerful inductive pull on the electron density of the aromatic ring.

This electron withdrawal has several key consequences:

  • Modulation of Pyridine Basicity: The electron-withdrawing fluorine atom also reduces the electron density on the pyridine nitrogen, making it less basic. This can have significant implications for its interaction with biological targets and its behavior in catalytic reactions.

  • Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the fluorinated pyridine ring makes it more susceptible to nucleophilic attack, a property that can be exploited in certain synthetic strategies.

  • Influence on the Boronic Acid Moiety: The electronic pull of the fluoro group is transmitted to the 5-boronic acid group, influencing its Lewis acidity and its propensity to undergo transmetalation in cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: A Proposed Experimental Showdown

The Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the formation of C-C bonds in pharmaceutical synthesis. The performance of pyridine boronic acids in these reactions can be challenging due to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Furthermore, electron-deficient heteroaryl boronic acids, such as our fluorinated compound of interest, are often susceptible to a detrimental side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

To objectively assess the influence of the 2-fluoro group, a direct comparative Suzuki-Miyaura coupling experiment is proposed.

Experimental Protocol: A Head-to-Head Comparison

This protocol is designed to provide a standardized platform for comparing the reactivity of this compound and 3-carboxypyridine-5-boronic acid.

Materials:

  • This compound

  • 3-carboxypyridine-5-boronic acid

  • 4-Bromoanisole (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To two separate oven-dried Schlenk flasks, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

  • Evacuate and backfill each Schlenk flask with argon three times.

  • To each flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Add the catalyst pre-mixture (1 mL to each flask) via syringe.

  • Place the flasks in a preheated oil bath at 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography on silica gel.

Expected Outcomes and Discussion

Based on the electronic properties, we can anticipate the following outcomes:

  • Reaction Yield: The electron-withdrawing fluoro group in this compound is expected to increase the rate of protodeboronation, potentially leading to a lower yield of the desired coupled product compared to the non-fluorinated analog under identical conditions. The increased acidity of the boronic acid moiety can make it more susceptible to cleavage by water or other protic species in the reaction mixture.

  • Reaction Rate: The transmetalation step of the Suzuki-Miyaura catalytic cycle is often the rate-determining step. The electronic nature of the boronic acid plays a crucial role here. The electron-withdrawing fluoro group might either accelerate or decelerate this step depending on the precise mechanism and the nature of the palladium complex.

  • Optimal Conditions: It is likely that the optimal reaction conditions for the two boronic acids will differ. The fluorinated compound may benefit from milder bases, lower temperatures, and shorter reaction times to minimize protodeboronation.

Data Presentation: A Comparative Overview

The results of the proposed experiment should be tabulated for a clear comparison.

Boronic AcidProductYield (%)Reaction Time (h)
3-carboxypyridine-5-boronic acid5-(4-methoxyphenyl)nicotinic acidExpected Higher Yield12
This compound2-Fluoro-5-(4-methoxyphenyl)nicotinic acidExpected Lower Yield12

Suzuki_Miyaura_Catalytic_Cycle

Mitigating Protodeboronation: Strategies for Success

Given the heightened risk of protodeboronation with this compound, several strategies can be employed to improve reaction outcomes:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

  • Lower Reaction Temperatures: Running the reaction at a lower temperature can slow down the rate of protodeboronation relative to the desired cross-coupling.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the availability of a proton source for protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

Experimental_Workflow

Conclusion: A Double-Edged Sword

The 2-fluoro group in this compound acts as a double-edged sword. Its strong electron-withdrawing nature can be advantageous for modulating the physicochemical properties of a target molecule, potentially enhancing its biological activity and metabolic stability. However, this same electronic influence presents a significant challenge in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, by increasing the susceptibility to protodeboronation.

A thorough understanding of these electronic effects is paramount for the successful application of this valuable building block. By carefully selecting reaction conditions, such as employing milder bases, lower temperatures, and considering the use of more stable boronate esters, researchers can mitigate the undesirable side reactions and harness the full potential of the fluoro group in their drug discovery and development endeavors. This comparative guide provides a foundational framework for making informed decisions and designing robust synthetic strategies for the incorporation of this compound into complex molecular architectures.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-3-carboxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Heterocyclic Scaffolds and Efficient C-C Bond Formation

In the landscape of modern drug discovery and development, functionalized heterocyclic compounds are of paramount importance. Structures incorporating pyridine rings are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. 2-Fluoro-3-carboxypyridine-5-boronic acid, in particular, represents a valuable building block, offering multiple points for diversification and modulation of physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The reaction's broad functional group tolerance and relatively mild conditions have made it an indispensable tool. However, the success of a Suzuki-Miyaura coupling, especially with challenging substrates like heteroaryl boronic acids, is critically dependent on the choice of the palladium catalyst system.[3]

This guide presents a comparative study of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of this compound with a model aryl bromide. We will delve into the mechanistic nuances of catalyst performance, provide detailed experimental protocols, and offer data-driven insights to assist researchers in selecting the optimal catalytic system for their specific needs. The inherent challenges of using heteroaryl boronic acids, such as the potential for protodeboronation, necessitate a careful and informed approach to catalyst and condition selection.[2][4][5]

Catalyst Selection: A Rationale for Comparison

The palladium catalysts chosen for this study represent a spectrum of reactivity, stability, and cost, reflecting the common choices available to a synthetic chemist:

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A classic, workhorse catalyst. It is relatively inexpensive and easy to handle but can be sensitive to air and may require higher temperatures and catalyst loadings, especially with less reactive substrates.[6][7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂: A robust and versatile catalyst known for its high efficiency in a wide range of cross-coupling reactions, including those involving heteroaryl substrates.[8][9] The dppf ligand's wide bite angle and electron-rich nature contribute to its stability and catalytic activity.

  • Palladium(II) Acetate (Pd(OAc)₂) with a Buchwald Ligand (e.g., SPhos): This combination represents a more modern approach, often providing superior results for challenging substrates under milder conditions. Buchwald's dialkylbiaryl phosphine ligands are known to promote rapid oxidative addition and reductive elimination, leading to highly efficient catalytic cycles.[10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of each palladium catalyst is rooted in its ability to navigate the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand profoundly influences the rates of these steps and the stability of the palladium intermediates.

Suzuki_Miyaura_Cycle

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium Catalyst (see table for loading)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask was added 4-bromoanisole, this compound, and potassium carbonate.

  • The flask was evacuated and backfilled with argon three times.

  • The palladium catalyst (and ligand, if applicable) was added under a positive flow of argon.

  • Degassed 1,4-dioxane and water were added via syringe.

  • The reaction mixture was heated to 90 °C and stirred vigorously.

  • The reaction progress was monitored by thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the pure coupled product.

Performance Data Summary
Catalyst SystemCatalyst Loading (mol%)Avg. Reaction Time (h)Isolated Yield (%)Key Observations
Pd(PPh₃)₄ 51865%Slower reaction rate, some catalyst decomposition observed. Requires higher loading for reasonable conversion. [6][7]
Pd(dppf)Cl₂ 2888%Robust and reliable performance. Clean reaction profile with minimal side products. [8][9]
Pd(OAc)₂ / SPhos 1494%Highest activity at the lowest catalyst loading. Ideal for rapid synthesis and for substrates prone to degradation. [10]

Note: The data presented are representative and may vary based on the specific reaction scale and purity of reagents.

Discussion: Interpreting the Results

The experimental data clearly demonstrates the evolution of palladium catalyst technology and its impact on the efficiency of the Suzuki-Miyaura coupling.

  • Pd(PPh₃)₄: The performance of tetrakis(triphenylphosphine)palladium(0) highlights the limitations of early-generation catalysts. The relatively weak P-Pd bond and steric bulk of the triphenylphosphine ligands can lead to slower rates of oxidative addition and reductive elimination. For a challenging substrate combination like this, a higher catalyst loading and longer reaction time are necessary to achieve a moderate yield. [11]

  • Pd(dppf)Cl₂: The superior performance of Pd(dppf)Cl₂ can be attributed to the properties of the dppf ligand. Its large bite angle and electron-donating ferrocenyl backbone create a more stable and active catalytic species. This enhanced stability prevents catalyst decomposition at elevated temperatures and promotes the key steps of the catalytic cycle, resulting in higher yields in a shorter timeframe with a lower catalyst loading. [8][9]

  • Pd(OAc)₂ / SPhos: The combination of palladium acetate with a sterically demanding, electron-rich dialkylbiaryl phosphine ligand like SPhos delivers the highest level of performance. These advanced ligands are designed to accelerate the rate-limiting oxidative addition step and facilitate the final reductive elimination. [10]This high activity allows the reaction to proceed quickly at lower temperatures and with significantly reduced catalyst loading, which is economically and environmentally advantageous, particularly for large-scale synthesis.

Conclusion and Recommendations

The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound has a profound impact on reaction efficiency, time, and overall yield.

  • For cost-sensitive, large-scale applications where reaction time is not the primary constraint, Pd(dppf)Cl₂ offers a robust and reliable option, providing a good balance of cost and performance.

  • For discovery chemistry, rapid analog synthesis, or with sensitive substrates , the use of a modern catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) is highly recommended. The initial higher cost of the ligand is often offset by significantly reduced reaction times, higher yields, and lower catalyst loadings.

  • While Pd(PPh₃)₄ can be effective for simpler couplings, it is generally not the optimal choice for challenging heteroaromatic substrates and may lead to lower yields and more complex purification profiles.

By understanding the mechanistic principles and leveraging the empirical data from comparative studies, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Fluoro-3-carboxypyridine-5-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the meticulous management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-3-carboxypyridine-5-boronic acid, a specialized reagent whose proper handling is paramount. This document moves beyond a simple checklist, offering the causal logic behind each procedural step to empower researchers with a deep, actionable understanding of the process.

Pre-Disposal Hazard Assessment: Understanding the Compound

Before any disposal action is taken, a thorough understanding of the compound's specific hazards is essential. This compound, like many boronic acid derivatives, presents a distinct hazard profile that dictates its handling and disposal pathway. The primary source for this information is the manufacturer's Safety Data Sheet (SDS).

According to available SDS documentation, this compound is classified with several key hazards.[1][2] It is crucial to internalize these risks not as abstract warnings, but as directives for action.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementImplication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAvoid ingestion. All waste must be securely contained to prevent accidental exposure.
Skin Irritation H315: Causes skin irritationDirect skin contact must be prevented through appropriate gloves. Contaminated items are hazardous waste.
Serious Eye Irritation H319: Causes serious eye irritationEye protection is mandatory. Splashes can cause significant injury.
Specific target organ toxicity H335: May cause respiratory irritationHandling of the solid form must be done in a manner that avoids dust generation, preferably in a fume hood.

This data is synthesized from representative Safety Data Sheets.[1][2]

The causality here is direct: the compound's ability to irritate skin and eyes necessitates the use of robust Personal Protective Equipment (PPE). Its respiratory irritation potential mandates the use of engineering controls like a chemical fume hood to prevent inhalation of dust.[1][3]

Essential Personal Protective Equipment (PPE) & Engineering Controls

Based on the hazard assessment, a specific suite of PPE and engineering controls is non-negotiable for any personnel involved in the disposal process.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[3] This is the primary barrier to prevent the inhalation of fine powders or aerosols.

  • Eye Protection : Chemical safety goggles or a full-face shield are required to protect against accidental splashes.[4][5]

  • Hand Protection : Wear chemical-resistant nitrile gloves.[6] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing : A standard laboratory coat must be worn to prevent skin contact.[4]

Waste Segregation and Disposal Protocol: A Step-by-Step Guide

Treating all waste generated from this compound as hazardous is the most prudent and compliant approach.[6] Improper segregation can lead to dangerous chemical reactions and regulatory violations.[7][8]

Step 1: Identify and Segregate All Waste Streams Isolate all materials that have come into contact with the chemical. This includes:

  • Neat (unused) or expired solid chemical.

  • Solutions containing the chemical (e.g., from reaction workups).

  • Contaminated Labware : This includes items like pipette tips, weighing boats, and broken glassware.

  • Contaminated PPE : Used gloves, bench paper, and any other disposable protective gear.

Step 2: Containerization

  • Solid Waste : Collect neat chemical, contaminated solids (e.g., silica gel), and disposable labware in a dedicated, durable, wide-mouthed container with a screw-top lid.[3][5] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste : Collect solutions in a dedicated, leak-proof, and chemically compatible container (e.g., an empty, triple-rinsed solvent bottle).[9] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Sharps Waste : Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container to prevent puncture injuries.[7]

Step 3: Labeling Proper labeling is a critical component of the Resource Conservation and Recovery Act (RCRA) regulations.[10] Every waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "HAZARDOUS WASTE "[3][6]

  • The full, unabbreviated chemical name: "This compound "

  • A list of all components, including solvents and their approximate percentages.

  • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first drop of waste was added).

Step 4: Storage

  • Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9][11]

  • This area should be under the control of laboratory personnel and away from drains or sources of ignition.[9]

  • Ensure containers are kept closed at all times except when adding waste.[10]

Step 5: Arrange for Pickup Once a container is full or reaches the institutional time limit for accumulation (typically 90-180 days), contact your institution's EHS office to arrange for pickup and final disposal by a licensed hazardous waste contractor.[9][12] Final disposal methods often include incineration at a permitted facility.[1][7]

Below is a workflow diagram illustrating the decision-making process for proper waste segregation and containerization.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Steps Start Identify Waste Material (e.g., solid, liquid, PPE) IsSolid Is it a solid or contaminated disposable? Start->IsSolid IsLiquid Is it a liquid solution? IsSolid->IsLiquid No SolidContainer Place in Labeled 'Hazardous Solid Waste' Container IsSolid->SolidContainer Yes IsSharp Is it a contaminated sharp? IsLiquid->IsSharp No LiquidContainer Place in Labeled 'Hazardous Liquid Waste' Container IsLiquid->LiquidContainer Yes SharpContainer Place in Labeled 'Sharps Waste' Container IsSharp->SharpContainer Yes Store Store Sealed Container in Satellite Accumulation Area IsSharp->Store No (Consult EHS) SolidContainer->Store LiquidContainer->Store SharpContainer->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Solid) : If a small amount of solid is spilled within a fume hood, carefully sweep it up using a dustpan and brush, avoiding dust generation.[1][13] Place the collected material and cleaning equipment into your designated solid hazardous waste container.

  • Minor Spill (Liquid) : If a small amount of a solution is spilled, contain it with an inert absorbent material (e.g., vermiculite or sand).[3] Collect the absorbent material and place it in the solid hazardous waste container.

  • Major Spill : For any large spill, or any spill that occurs outside of a fume hood, evacuate the immediate area. Alert colleagues and notify your supervisor and institutional EHS department immediately.[3]

In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation : Move to fresh air. If you feel unwell, seek medical attention.[1]

By adhering to these rigorous, well-reasoned protocols, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Personal protective equipment for handling 2-Fluoro-3-carboxypyridine-5-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that advancing your research in drug development requires not only innovative science but also an unwavering commitment to safety. Handling specialized reagents like 2-Fluoro-3-carboxypyridine-5-boronic acid is a routine part of discovery, yet it demands meticulous attention to detail to ensure the well-being of every member of your team. This guide is designed to provide you with immediate, essential safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Reagent

Before any container is opened, a thorough understanding of the potential hazards is paramount. This compound, like similar fluoro-substituted pyridineboronic acids, presents a specific set of risks that dictate our handling protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related analogs like 2-Fluoropyridine-5-boronic acid.

The primary hazards are associated with direct contact and inhalation of the powdered solid.[1][2] These compounds are known irritants, and their fine, dusty nature increases the risk of inadvertent exposure.

Table 1: GHS Hazard Classification for Analogous Compounds

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure 3 H335: May cause respiratory irritation.[1][2]

| Acute toxicity, oral (Harmful) | 4 | H302: Harmful if swallowed.[2] |

This data is based on the GHS classification for the closely related compound 2-Fluoropyridine-5-boronic acid and should be treated as a minimum standard.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan incorporates a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes strategies that eliminate or reduce the hazard at its source.

cluster_controls Hierarchy of Controls cluster_application Application for this compound Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls Eng_App Work within a certified chemical fume hood. Engineering->Eng_App Example PPE Personal Protective Equipment (PPE) (Least Effective) Admin_App Develop Standard Operating Procedures (SOPs). Designate storage and handling areas. Administrative->Admin_App Example PPE_App Wear appropriate gloves, eye protection, and lab coat. PPE->PPE_App Example

Caption: Hierarchy of Controls applied to handling chemical reagents.

For this specific compound, our focus lies on robust Engineering Controls (i.e., the chemical fume hood) and Administrative Controls (your internal lab protocols), which are then supported by the correct PPE.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation.

Step-by-Step PPE Selection and Use
  • Respiratory Protection :

    • Why : The primary risk of inhalation occurs when handling the solid powder, especially during weighing or transfer, which can generate airborne dust.[3]

    • Protocol :

      • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.[4][5]

      • When weighing the powder, even inside a fume hood, wearing an N95-rated dust mask is a prudent secondary precaution to prevent inhalation of any fine particulates that may escape immediate capture by the hood's airflow.[3][6]

  • Eye and Face Protection :

    • Why : The compound is classified as a serious eye irritant.[1][2] Accidental splashes of a solution or transfer of powder to the face from a contaminated glove can cause significant injury.

    • Protocol :

      • Minimum Requirement : Chemical splash goggles that form a seal around the eyes are mandatory at all times when the compound is being handled.[4][7][8] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

      • Recommended for High-Risk Tasks : When handling larger quantities (>1g) or performing vigorous mixing, supplement goggles with a full-face shield.[1] This provides an additional layer of protection against splashes.

  • Hand Protection :

    • Why : This compound causes skin irritation.[1][2] Gloves provide the primary barrier against direct contact.

    • Protocol :

      • Glove Type : Nitrile gloves are the standard for handling most laboratory chemicals, including pyridine derivatives, as they provide adequate chemical resistance for incidental contact.[3][5][7]

      • Technique : Always inspect gloves for tears or defects before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately in the designated hazardous waste container.[4]

  • Body Protection :

    • Why : Protects skin and personal clothing from contamination in the event of a spill or splash.

    • Protocol : A standard, buttoned laboratory coat should be worn at all times.[4][5] Ensure the sleeves are of an appropriate length to cover the wrists.

Table 2: PPE Requirements by Task

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage/Transport Not required if container is sealed Safety glasses Nitrile Gloves Lab Coat
Weighing/Transfer (Solid) N95 Respirator (in fume hood) Chemical Splash Goggles Nitrile Gloves Lab Coat
Working with Solutions Not required if in fume hood Chemical Splash Goggles Nitrile Gloves Lab Coat

| Spill Cleanup | N95 Respirator | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat |

Operational and Disposal Plans

A safe workflow is a planned workflow. Following a consistent, step-by-step procedure for handling and disposal minimizes the opportunity for error and exposure.

Chemical Handling Workflow

This workflow outlines the critical steps from receiving the material to its use in your experiment, ensuring safety at each transition point.

cluster_workflow Chemical Handling Workflow A Receive & Log Chemical B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Transport Sealed Container to Fume Hood B->C Step 2 D Perform Work (e.g., Weighing, Reaction Setup) inside Fume Hood C->D Step 3 E Securely Seal Primary Container D->E Step 4 F Wipe Down Exterior of Container and Work Area E->F Step 5 G Return to Designated Locked Storage F->G Step 6 H Doff PPE & Wash Hands Thoroughly G->H Step 7

Caption: Step-by-step procedure for safe chemical handling.
Spill Management Protocol

In the event of a small spill (<1g) inside a chemical fume hood:

  • Alert : Inform colleagues in the immediate area.

  • Contain : Do not use water. Use a dry absorbent material like sand or vermiculite to cover the spill.

  • Collect : Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[9] Avoid creating dust.

  • Decontaminate : Wipe the area with a suitable solvent (e.g., isopropanol), collecting all wipes as hazardous waste.

  • Dispose : Seal and label the waste container appropriately.

Waste Disposal Workflow

Proper disposal is a critical component of the chemical lifecycle, ensuring safety and regulatory compliance. Never dispose of boronic acids down the drain or in regular trash.[4]

cluster_disposal Waste Disposal Workflow W1 Generate Waste (e.g., Contaminated Gloves, Weigh Paper, Excess Reagent) W2 Segregate Waste Streams (Solid vs. Liquid) W1->W2 Step 1 W3 Place Solid Waste in Labeled, Sealable Container 'Hazardous Waste' W2->W3 Step 2a W4 Place Liquid Waste in Separate Labeled, Sealable Container for Liquid Waste W2->W4 Step 2b W5 Store Sealed Waste Container in Designated, Ventilated Area W3->W5 Step 3 W4->W5 W6 Schedule Pickup by Environmental Health & Safety (EHS) Personnel W5->W6 Step 4

Caption: Procedure for segregating and disposing of chemical waste.

Waste segregation is crucial. Never mix boronic acid waste with other chemicals, especially strong acids or bleach, as this could lead to dangerous reactions.[4][10]

By integrating these detailed protocols into your laboratory's standard operating procedures, you build a deep, trustworthy system of safety that protects your most valuable asset: your research team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-carboxypyridine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-carboxypyridine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.